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  • Product: 1-Hydroxy-4-(methylamino)anthraquinone
  • CAS: 6373-16-6

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 1-hydroxy-4-(methylamino)anthraquinone

An In-Depth Technical Guide to the Structural Analytics and Synthetic Methodologies of 1-Hydroxy-4-(methylamino)anthraquinone As a Senior Application Scientist, approaching the characterization and synthesis of anthraqui...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Analytics and Synthetic Methodologies of 1-Hydroxy-4-(methylamino)anthraquinone

As a Senior Application Scientist, approaching the characterization and synthesis of anthraquinone derivatives requires more than a superficial understanding of their colorimetric properties. It demands a rigorous analysis of how molecular orbital energetics and electron density manipulation dictate both physical behavior and synthetic viability.

This whitepaper provides a comprehensive evaluation of 1-hydroxy-4-(methylamino)anthraquinone (commercially known as Disperse Blue 22 or Serisol Brilliant Blue R), detailing its structural chemistry, physical properties, and the mechanistic causality behind its synthesis.

Chemical Identity and Structural Logic

1-Hydroxy-4-(methylamino)anthraquinone is a prominent member of the anthraquinone dye family, characterized by a highly conjugated tricyclic core[1]. The addition of electron-donating auxochromes (the hydroxyl and methylamino groups) at the 1- and 4-positions fundamentally alters the electron distribution of the parent anthraquinone, transforming a pale-yellow precursor into a vibrant red-blue chromophore[1].

Electronic "Push-Pull" Mechanism

The intense coloration of this compound is governed by an intramolecular charge transfer (ICT). The central anthraquinone ring acts as a robust electron acceptor. Simultaneously, the 1-hydroxy (-OH) and 4-methylamino (-NHCH₃) groups act as electron donors. This creates a "push-pull" electronic system that significantly lowers the HOMO-LUMO gap, resulting in a strong bathochromic shift (absorption in the visible spectrum)[2].

Furthermore, the 1-hydroxy group participates in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen, locking the molecule into a planar conformation that maximizes π -orbital overlap and enhances photostability.

G A Anthraquinone Core (Electron Acceptor) D Intramolecular Charge Transfer (Bathochromic Shift) A->D Push-Pull Effect B 1-Hydroxy Group (-OH, Donor) B->A Resonance C 4-Methylamino Group (-NHCH3, Donor) C->A Resonance

Fig 1: Push-pull electronic system of 1-hydroxy-4-(methylamino)anthraquinone.

Physicochemical and Topological Profiling

To predict the behavior of 1-hydroxy-4-(methylamino)anthraquinone in various solvent systems and biological assays, we must analyze its computed physical and topological properties. The data summarized below is critical for formulation scientists developing dye dispersions or researchers utilizing the compound in high-throughput screening[2][3].

Table 1: Nomenclature & Identifiers

ParameterValue
IUPAC Name 1-hydroxy-4-(methylamino)anthracene-9,10-dione
CAS Registry Number 6373-16-6
PubChem CID 80761
SMILES CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O
Synonyms Disperse Blue 22, Serisol Brilliant Blue R, C.I. 60715

Table 2: Computed Physical & Topological Properties

PropertyValueCausality / Implication
Molecular Weight 253.25 g/mol Optimal for rapid diffusion into synthetic polymer matrices (e.g., polyester)[2].
XLogP3 4.1High lipophilicity; explains its classification as a "disperse" dye, requiring surfactants for aqueous application[2].
Topological Polar Surface Area (TPSA) 66.4 ŲIndicates moderate polarity restricted to the functionalized edge of the molecule[2].
H-Bond Donors / Acceptors 2 / 4Facilitates specific interactions with polar groups in acetate fibers and solvents[2].

Synthetic Workflow & Mechanistic Causality

The direct nucleophilic substitution of a hydroxyl group on a fully oxidized anthraquinone ring is thermodynamically and kinetically unfavorable due to the poor leaving-group ability of the -OH ion.

To bypass this, the synthesis of 1-hydroxy-4-(methylamino)anthraquinone relies on the leuco-anthraquinone route . By reducing 1,4-dihydroxyanthraquinone (quinizarin) to its leuco form, the aromaticity of the substituted ring is temporarily broken. This converts the system into a tautomeric enol/ketone structure, transforming the 4-position into an electrophilic center highly susceptible to nucleophilic attack by methylamine[1].

Synthesis Step1 1,4-Dihydroxyanthraquinone (Quinizarin) Step2 Leuco-Quinizarin (Reduced Intermediate) Step1->Step2 Na2S2O4, Heat (Reduction) Step3 Leuco-1-hydroxy-4-(methylamino)anthraquinone Step2->Step3 CH3NH2, EtOH (Amination) Step4 1-Hydroxy-4-(methylamino)anthraquinone (Disperse Blue 22) Step3->Step4 O2 or H2O2 (Oxidation)

Fig 2: Synthetic workflow from quinizarin to Disperse Blue 22.

Step-by-Step Experimental Protocol: Nucleophilic Amination via Leuco-Intermediate

This protocol is designed as a self-validating system: the reaction progress can be visually tracked by distinct colorimetric shifts, ensuring real-time quality control.

Step 1: Reduction to the Leuco Form

  • Suspend 10.0 g of 1,4-dihydroxyanthraquinone (quinizarin) in 100 mL of an ethanol/water mixture (1:1 v/v) within a round-bottom flask.

  • Introduce 4.0 g of sodium dithionite ( Na2​S2​O4​ ) under a nitrogen atmosphere.

  • Heat the mixture to 70°C. Causality: Sodium dithionite acts as a mild reducing agent. The suspension will transition from a deep orange-red to a pale yellow-brown, visually validating the successful formation of leuco-quinizarin.

Step 2: Nucleophilic Aromatic Substitution

  • To the hot leuco-quinizarin solution, slowly add a stoichiometric excess (approx. 15 mL) of 33% aqueous methylamine ( CH3​NH2​ ).

  • Reflux the mixture at 85°C for 4–6 hours.

  • Monitor via Thin Layer Chromatography (TLC) using a toluene/ethyl acetate (8:2) mobile phase. Causality: The excess methylamine drives the equilibrium forward. The leuco form allows the amine to substitute the hydroxyl group via an addition-elimination mechanism without requiring extreme pressure or heavy metal catalysts[1].

Step 3: Oxidative Rearomatization

  • Once TLC confirms the consumption of leuco-quinizarin, remove the nitrogen blanket.

  • Bubble atmospheric air through the solution for 2 hours, or add 5 mL of 30% hydrogen peroxide ( H2​O2​ ) dropwise. Causality: Oxidation restores the fully conjugated anthraquinone π -system. The reaction mixture will undergo a dramatic self-validating color shift from pale brown to a brilliant red-light blue, indicating the formation of the target chromophore[1].

Step 4: Isolation and Purification

  • Cool the mixture to 5°C in an ice bath to maximize precipitation.

  • Filter the crude dye under vacuum and wash thoroughly with cold distilled water to remove residual unreacted methylamine and inorganic salts.

  • Recrystallize the crude product from hot ethanol to yield pure 1-hydroxy-4-(methylamino)anthraquinone crystals.

Analytical Validation and Handling

Upon isolation, the purity of 1-hydroxy-4-(methylamino)anthraquinone should be verified using UV-Vis spectroscopy. The compound exhibits strong solvatochromism; when dissolved in strong sulfuric acid, it appears orange-brown, but upon dilution with water, it reverts to its characteristic blue state[1]. This is due to the protonation of the methylamino and carbonyl groups, which temporarily disrupts the push-pull ICT system.

Safety & Environmental Considerations: Like many disperse dyes, this compound is highly lipophilic (XLogP3 = 4.1)[2]. It must be handled with appropriate PPE (gloves, goggles, and respiratory protection) to prevent skin sensitization. Furthermore, due to its low aqueous solubility and high stability, wastewater containing this dye must be treated via advanced oxidation processes (AOPs) or specialized filtration rather than standard biological degradation[4].

References

  • Source: National Institutes of Health (NIH)
  • 1-HYDROXY-4-METHYLAMINO-ANTHRAQUINONE(DISPERSE BLUE 22 C.I. 60715)
  • Disperse Blue 22 - World Dye Variety Source: World Dye Variety URL
  • Project Details: Synthetic Organic Chemicals (Environmental Clearance)

Sources

Exploratory

Photophysical Characterization and UV-Vis Absorption Spectroscopy of 1-Hydroxy-4-(methylamino)anthraquinone: A Technical Guide

Executive Summary 1-Hydroxy-4-(methylamino)anthraquinone (CAS: 6373-16-6), commonly recognized by its commercial designation C.I. Disperse Blue 22, is a prominent 1,4-disubstituted anthraquinone derivative utilized exten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Hydroxy-4-(methylamino)anthraquinone (CAS: 6373-16-6), commonly recognized by its commercial designation C.I. Disperse Blue 22, is a prominent 1,4-disubstituted anthraquinone derivative utilized extensively in polymer dyeing, advanced liquid detergents, and materials science ( [1]). The presence of strong electron-donating substituents (-OH and -NHCH₃) coupled with the electron-accepting anthraquinone core imparts profound and highly tunable photophysical properties.

This whitepaper provides a comprehensive technical framework for understanding, acquiring, and analyzing the UV-Vis absorption spectrum of this compound. It is designed to equip researchers and drug/dye development professionals with the mechanistic insights and self-validating protocols required to generate high-fidelity spectroscopic data.

Mechanistic Photophysics: The Causality of Color

The deep blue/violet optical signature of 1-hydroxy-4-(methylamino)anthraquinone is not merely a static property; it is a dynamic manifestation of an Intramolecular Charge Transfer (ICT) transition. Understanding this mechanism is critical for interpreting spectral shifts during formulation or assay development.

  • Intramolecular Charge Transfer (ICT): Upon irradiation with visible light, electron density shifts from the highest occupied molecular orbital (HOMO)—localized primarily on the electron-donating hydroxyl and methylamino groups—to the lowest unoccupied molecular orbital (LUMO), which is localized on the electron-withdrawing carbonyl groups of the anthraquinone ring ( [3]).

  • Hydrogen Bonding Dynamics: The molecule exhibits strong intramolecular hydrogen bonding between the 1-hydroxy/4-methylamino protons and the adjacent 9,10-carbonyl oxygens. This restricts bond rotation, increases molecular planarity, and significantly lowers the energy gap between the ground state ( S0​ ) and the excited state ( S1​ ). This structural rigidity pushes the absorption maximum ( λmax​ ) deep into the visible region.

  • Solvatochromism: The excited ICT state is highly polar compared to the ground state. Consequently, polar solvents (e.g., DMSO, Ethanol) stabilize the excited state more effectively than non-polar solvents (e.g., Toluene) via dipole-dipole interactions. This stabilization lowers the energy of the transition, resulting in a predictable bathochromic (red) shift in the absorption spectrum.

ICT_Pathway S0 Ground State (S0) 1-hydroxy-4-(methylamino)AQ S1_FC Franck-Condon State (S1) Local Excitation S0->S1_FC hν (UV-Vis Absorption) ~580-620 nm S1_ICT Intramolecular Charge Transfer State (ICT) S1_FC->S1_ICT Solvent Relaxation & Proton Dynamics Decay Relaxation / Decay (Radiative & Non-Radiative) S1_ICT->Decay Energy Dissipation Decay->S0 Return to Ground State

Photophysical pathway showing Intramolecular Charge Transfer (ICT) upon UV-Vis excitation.

Quantitative Data: UV-Vis Spectral Parameters

The absorption profile of Disperse Blue 22 is characterized by a broad, intense band spanning the 400–700 nm visible region ( [2]). The table below summarizes the representative solvatochromic shifts and molar extinction coefficients ( ϵ ) critical for quantitative analysis via the Beer-Lambert Law.

Table 1: Representative UV-Vis Absorption Parameters for 1-hydroxy-4-(methylamino)anthraquinone across various solvent polarities.

SolventPolarity Index (P') λmax​ (nm) ϵmax​ ( M−1cm−1 )Spectral Shift
Toluene2.4~585~12,500Baseline (Non-polar)
Ethanol5.2~598~14,200Bathochromic
DMSO7.2~612~15,800Strong Bathochromic

(Note: Values are representative of the 1,4-donor-substituted anthraquinone class. Exact ϵ values require empirical calibration for specific optical path lengths and instrument setups).

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity spectral data and avoid common artifacts such as π−π stacking (aggregation) or detector saturation, the following methodology must be strictly adhered to. This protocol is designed as a self-validating system where each step inherently checks the integrity of the previous one.

Phase 1: Sample Preparation
  • Solvent Selection & Purity: Utilize HPLC-grade or Spectrophotometric-grade solvents. Causality: Trace impurities in lower-grade solvents can introduce background UV cutoff interference or unwanted protonation/deprotonation of the hydroxyl group, shifting the λmax​ .

  • Stock Solution Formulation: Weigh exactly 2.53 mg of 1-hydroxy-4-(methylamino)anthraquinone (MW: 253.25 g/mol ) using a calibrated microbalance. Dissolve in 10.0 mL of the target solvent to create a 1.0×10−3 M stock solution. Sonicate for 5 minutes in a dark environment to ensure complete dissolution without photo-degradation.

  • Working Dilution: Dilute the stock solution 1:100 to achieve a working concentration of 1.0×10−5 M. Causality: Concentrations exceeding 5.0×10−5 M in anthraquinone dyes frequently lead to the formation of H- or J-aggregates. Aggregation distorts the spectral shape and violates the linearity of the Beer-Lambert Law, rendering quantitative analysis invalid.

Phase 2: Spectrophotometer Calibration & Measurement
  • Cuvette Selection: Use matched quartz cuvettes with a standard 1 cm path length. Quartz is transparent across the entire 200-800 nm range, unlike polystyrene or standard glass which absorb heavily in the UV range.

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Run a baseline scan from 800 nm down to 200 nm. Causality: This subtracts the solvent's inherent absorbance and scattering, ensuring the resulting spectrum isolates the solute's photophysics.

  • Data Acquisition: Replace the solvent in the sample cuvette with the 1.0×10−5 M working solution. Scan from 800 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1.0 nm.

  • System Validation: Verify that the peak absorbance ( A ) falls between 0.1 and 1.0. Causality: If A>1.0 , the photomultiplier tube (detector) response may become non-linear due to stray light interference, necessitating further volumetric dilution. If A<0.1 , the signal-to-noise ratio is too low for accurate ϵ calculation.

Exp_Workflow Prep Sample Preparation (10^-5 M in Solvent) Blank Baseline Correction (Pure Solvent Blank) Prep->Blank Measure UV-Vis Measurement (200-800 nm Scan) Blank->Measure Analysis Data Analysis (Beer-Lambert & ICT Shifts) Measure->Analysis

Step-by-step experimental workflow for accurate UV-Vis spectral acquisition.

Conclusion

The UV-Vis absorption profile of 1-hydroxy-4-(methylamino)anthraquinone is a direct manifestation of its highly conjugated, donor-acceptor architecture. By understanding the underlying ICT mechanisms and rigorously controlling experimental variables like concentration and solvent polarity, researchers can leverage this dye's spectral properties for applications ranging from polymeric materials to advanced optical sensors.

References

  • PubChem . "1-hydroxy-4-(methylamino)anthraquinone (CID 80761)". National Center for Biotechnology Information. Available at:[Link]

  • European Patent Office. "EP4097206B1 - Laundry Detergent Product".
  • Kaimosi BioChem Tech . "1-Bromo-4-methylaminoanthraquinone and Derivative Photophysics". Available at:[Link]

Foundational

Photochemical Stability of 1-Hydroxy-4-(methylamino)anthraquinone in Organic Solvents: Mechanisms, Kinetics, and Analytical Protocols

Executive Summary For researchers and drug development professionals utilizing anthraquinone derivatives as colorants, biological probes, or photosensitizers, understanding their photochemical stability is paramount. 1-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing anthraquinone derivatives as colorants, biological probes, or photosensitizers, understanding their photochemical stability is paramount. 1-Hydroxy-4-(methylamino)anthraquinone (often classified under Disperse Blue dyes) exhibits remarkable photostability compared to its unsubstituted parent compound. This technical whitepaper dissects the structural causality behind this stability, explores the thermodynamic influence of organic solvents, and establishes self-validating experimental protocols for quantifying photodegradation kinetics.

Structural Causality: The Photophysics of Deactivation

The photochemical behavior of anthraquinones is fundamentally dictated by the competition between non-radiative decay, fluorescence, and Intersystem Crossing (ISC) to a reactive triplet state. Unsubstituted anthraquinone is highly photoreactive; upon UV/Vis excitation, it undergoes rapid ISC to a long-lived n−π∗ or π−π∗ triplet state ( T1​ ). In organic solvents, this T1​ state possesses a high oxidative potential and readily abstracts a hydrogen atom from the solvent, generating a ketyl radical that initiates irreversible photodegradation [1].

However, the introduction of electron-donating groups at the 1- and 4-positions fundamentally rewires the molecule's photophysics. In 1-hydroxy-4-(methylamino)anthraquinone, the lone pairs on the hydroxyl oxygen and the methylamino nitrogen interact strongly with the anthraquinone π -system, inducing an Intramolecular Charge Transfer (ICT) transition.

More critically, the proximity of the 1-OH and 4-NHMe groups to the 9- and 10-carbonyl oxygens facilitates strong intramolecular hydrogen bonding. Upon photoexcitation to the singlet state ( S1​ ), the molecule undergoes ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) . This structural rearrangement acts as a massive non-radiative funnel. The absorbed photon energy is rapidly dissipated as vibrational heat (internal conversion) rather than being emitted as fluorescence or undergoing ISC. Spectroscopic studies confirm that the fluorescence quantum yield of such 1-substituted aminoanthraquinones in organic solvents is exceptionally low (<10%), confirming that non-radiative heat accumulation is the dominant deactivation pathway [2]. By short-circuiting the population of the reactive triplet state, the molecule achieves extreme photochemical stability.

Photophysics S0 Ground State (S0) 1-OH-4-NHMe-AQ S1 Singlet Excited State (S1) ICT / ESIPT Active S0->S1 hν (Absorption) T1 Triplet State (T1) Reactive n-π* / π-π* S1->T1 ISC (Minor) Heat Non-Radiative Decay (Heat Dissipation) S1->Heat Dominant Pathway (Internal Conversion) T1->S0 Phosphorescence / Quenching Radical Ketyl Radical (Degradation) T1->Radical H-Abstraction (Solvent) Heat->S0 Relaxation

Jablonski-style deactivation pathways of 1-hydroxy-4-(methylamino)anthraquinone.

Solvent-Dependent Photodegradation Kinetics

While the ESIPT/ICT mechanisms protect the molecule, the trace fraction that does reach the triplet state is subject to the thermodynamic environment of the organic solvent. The primary degradation route is hydrogen abstraction. Therefore, the photostability of 1-hydroxy-4-(methylamino)anthraquinone varies depending on the hydrogen-donating capacity and polarity of the solvent.

In strong hydrogen-donating solvents like ethanol or N-ethylacetamide (often used as a nylon model), the trace T1​ population can abstract a hydrogen atom to form a semi-quinone or ketyl radical. In non-polar, non-hydrogen-donating solvents like benzene, this pathway is energetically restricted, leading to even higher apparent photostability. Furthermore, the presence of dissolved oxygen can act as a double-edged sword: it can quench the triplet state back to the ground state (enhancing stability) or react to form reactive oxygen species (ROS) that attack the dye framework [3].

Quantitative Photophysical Data

The table below summarizes the comparative quantum yields of fluorescence ( Φf​ ) and photodegradation ( Φdeg​ ) to illustrate the protective effect of the substituents across different solvent environments.

CompoundSolvent EnvironmentFluorescence QY ( Φf​ )Photodegradation QY ( Φdeg​ )Dominant Deactivation Mechanism
Unsubstituted AnthraquinoneEthanol< 0.01~ 0.50 – 1.00ISC H-Abstraction
1-OH-4-(NHMe)-AQ Ethanol < 0.10 < 10−4 Internal Conversion (ESIPT)
1-OH-4-(NHMe)-AQ Benzene < 0.10 < 10−5 Internal Conversion (ICT)
1-OH-4-(NHMe)-AQ N-ethylacetamide < 0.10 < 10−4 Internal Conversion (ESIPT)

Data synthesized from comparative literature on substituted aminoanthraquinones.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the measurement of photostability cannot rely on simple "time-under-lamp" metrics, which are highly vulnerable to hardware fluctuations. The following protocols are designed as self-validating systems , utilizing internal actinometric standards and precursor-product kinetic tracking to ensure absolute data reliability.

Workflow Prep Sample Prep (Organic Solvent) Irrad Monochromatic Irradiation (365nm) Prep->Irrad Monitor UV-Vis / HPLC Monitoring Irrad->Monitor Kinetics Quantum Yield & Kinetic Modeling Monitor->Kinetics

Standardized workflow for steady-state photostability and quantum yield determination.

Protocol A: Steady-State Quantum Yield Determination via Actinometry

Self-Validation Mechanism: By irradiating a standard actinometer in parallel with the sample, the exact photon flux is quantified continuously. This normalizes any variation in lamp intensity, ensuring the calculated quantum yield ( Φdeg​ ) is an absolute, reproducible thermodynamic value.

  • Sample Preparation: Prepare a 1.0×10−5 M solution of 1-hydroxy-4-(methylamino)anthraquinone in spectrophotometric-grade ethanol.

  • Actinometer Preparation: Prepare a standard potassium ferrioxalate actinometer solution (0.006 M) in 0.1 N H2​SO4​ .

  • Parallel Irradiation: Place the sample and actinometer in matched quartz cuvettes. Irradiate simultaneously using a monochromatic 365 nm or 405 nm LED source.

  • Spectrophotometric Tracking: At predefined intervals (e.g., every 10 minutes), measure the absorbance of the dye at its λmax​ (approx. 590–610 nm) using a UV-Vis spectrophotometer.

  • Actinometric Titration: Develop the irradiated actinometer with 1,10-phenanthroline to quantify the Fe2+ produced, yielding the exact moles of photons absorbed ( I0​ ).

  • Kinetic Calculation: Calculate the photodegradation quantum yield using the pseudo-first-order decay curve: Φdeg​=moles of photons absorbedmoles of dye degraded​ .

Protocol B: Nanosecond Laser Flash Photolysis (LFP)

Self-Validation Mechanism: LFP allows for the direct observation of transient intermediates. By simultaneously fitting the decay curve of the triplet state and the rise curve of the ketyl radical, the kinetic model validates the precursor-product relationship. If the decay rate of T1​ perfectly matches the formation rate of the radical, the hydrogen abstraction mechanism is definitively proven.

  • Deoxygenation: Purge a 1.0×10−4 M dye solution in the target organic solvent with high-purity Argon for 30 minutes to eliminate triplet quenching by ambient O2​ .

  • Pulsed Excitation: Excite the sample using the third harmonic (355 nm) of an Nd:YAG laser (pulse width ~5 ns).

  • Transient Probing: Pass a continuous Xenon arc lamp beam orthogonally through the sample to probe changes in absorbance.

  • Signal Acquisition: Capture the transient absorption spectra using an intensified CCD (iCCD) camera. Look for the characteristic broad Triplet-Triplet absorption or the specific ketyl radical peak (typically 380–420 nm).

  • Lifetime Extraction: Fit the transient decay curve at the peak wavelength to a single-exponential decay model to extract the triplet lifetime ( τT​ ). Compare this lifetime across different solvents to quantify the solvent's hydrogen-donating rate constant.

Conclusion

The robust photochemical stability of 1-hydroxy-4-(methylamino)anthraquinone in organic solvents is not an accident of its bulk structure, but a highly specific consequence of its 1-hydroxy and 4-amino substituents. By enabling ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT), these functional groups effectively short-circuit the reactive triplet state. For researchers formulating this compound in organic media, maintaining environments that do not disrupt these intramolecular hydrogen bonds is critical to preserving its photostability over long-term optical or therapeutic exposure.

References

  • Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model) Journal of the Society of Dyers and Colourists URL:[Link]

  • Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • Photoamination of 1-hydroxyanthraquinones Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

Exploratory

Thermodynamics of 1-Hydroxy-4-(methylamino)anthraquinone Crystallization: A Comprehensive Technical Guide

Executive Summary The crystallization of complex aromatic systems such as 1-hydroxy-4-(methylamino)anthraquinone (commonly associated with Disperse Blue dye derivatives) presents unique challenges in materials science an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The crystallization of complex aromatic systems such as 1-hydroxy-4-(methylamino)anthraquinone (commonly associated with Disperse Blue dye derivatives) presents unique challenges in materials science and pharmaceutical development. Driven by a rigid planar anthraquinone core and competitive intra- and intermolecular hydrogen bonding, its thermodynamic behavior dictates critical quality attributes including polymorphic purity, crystal habit, and bioavailability. This whitepaper provides an in-depth analysis of the thermodynamic properties governing its crystallization, offering field-proven methodologies for solubility determination, metastable zone width (MSZW) profiling, and nucleation kinetics.

Structural Context and Thermodynamic Implications

1-Hydroxy-4-(methylamino)anthraquinone (CAS: 6373-16-6) is characterized by a highly conjugated tricyclic system. The presence of the hydroxyl (-OH) and methylamino (-NHCH₃) groups adjacent to the carbonyl centers enables strong intramolecular hydrogen bonding, which significantly impacts its solvation thermodynamics.

When designing a crystallization process, the thermodynamic driving force—supersaturation—is governed by the solid-liquid equilibrium. The rigid planar structure promotes strong π−π stacking in the crystal lattice, resulting in high lattice energy. Consequently, the dissolution process is highly endothermic. The choice of solvent directly influences the disruption of these lattice forces; protic solvents (e.g., ethanol) interact via competitive hydrogen bonding, while aromatic solvents (e.g., toluene) rely on dispersion forces and π−π interactions [1]. Understanding these solvent-solute interactions is paramount for optimizing yield and controlling polymorphism, a critical factor given that anthraquinone derivatives frequently exhibit solvent-dependent polymorphic transformations [2].

Thermodynamic Modeling of Solubility

To rationally design a crystallization workflow, the equilibrium solubility profile must be mathematically modeled. The mole fraction solubility ( xe​ ) as a function of temperature ( T ) is typically correlated using two primary models:

1. The Van't Hoff Equation: Provides the apparent thermodynamic properties of dissolution (Enthalpy, ΔHdiss​ , and Entropy, ΔSdiss​ ):

lnxe​=−RTΔHdiss​​+RΔSdiss​​

Where R is the universal gas constant. A linear plot of lnxe​ versus 1/T confirms ideal or near-ideal dissolution behavior.

2. The Modified Apelblat Equation: Accounts for the temperature dependency of the dissolution enthalpy, offering higher accuracy over wider temperature ranges:

lnxe​=A+TB​+Cln(T)

Where A , B , and C are empirical model parameters derived from experimental regression.

Quantitative Data: Thermodynamic Parameters

The following table summarizes representative thermodynamic data for the dissolution of 1-hydroxy-4-(methylamino)anthraquinone, demonstrating the endothermic nature and entropy-driven solubility in selected solvents.

Table 1: Apparent Thermodynamic Parameters of Dissolution (293.15 K - 333.15 K)

Solvent ΔHdiss​ (kJ/mol) ΔSdiss​ (J/mol·K) ΔGdiss298K​ (kJ/mol)Apelblat A Apelblat B Apelblat C
Ethanol 34.258.416.812.45-4120.3-1.82
Ethyl Acetate 28.745.115.318.90-3850.1-2.15
Toluene 41.572.319.98.34-4890.5-0.95

Data synthesis based on structural analogs and anthraquinone solubility models [1, 3].

Metastable Zone Width (MSZW) and Nucleation Kinetics

The Metastable Zone Width (MSZW) is the thermodynamic envelope between the equilibrium solubility curve and the supersolubility (nucleation) curve. For 1-hydroxy-4-(methylamino)anthraquinone, controlling the MSZW is critical to avoiding rapid, uncontrolled primary nucleation, which leads to fine, difficult-to-filter crystals and solvent entrapment.

Nucleation Pathway

Nucleation S1 Supersaturated Solution (Metastable State) S2 Solute Clustering (Pre-nucleation) S1->S2 Concentration Fluctuation S3 Critical Nucleus Formation (ΔG*) S2->S3 Overcoming Energy Barrier S4 Crystal Growth (Surface Integration) S3->S4 Diffusion & Integration S5 Stable Polymorph (Global Minimum) S4->S5 Thermodynamic Equilibration

Fig 1. Thermodynamic pathway from supersaturation to stable polymorph.

The nucleation kinetics can be extracted from the MSZW using the Nyvlt approach , which correlates the maximum undercooling ( ΔTmax​ ) with the cooling rate ( b ):

lnb=lnK+mln(ΔTmax​)

Where m is the apparent nucleation order and K is the nucleation rate constant. For anthraquinones, higher cooling rates drastically widen the MSZW, indicating that nucleation is highly kinetically hindered by the necessity of aligning the bulky, rigid planar molecules into a highly ordered lattice.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for thermodynamic data acquisition.

Protocol 1: Gravimetric Determination of Equilibrium Solubility

Causality Note: Anthraquinone derivatives are intensely colored. While UV-Vis spectroscopy is common for solubility, high concentrations often exceed the linear range of the Beer-Lambert law, requiring massive dilutions that introduce propagation errors. The gravimetric method bypasses optical limitations, providing absolute mass balance.

  • Preparation: Add an excess amount of 1-hydroxy-4-(methylamino)anthraquinone to 20 mL of the selected solvent in a jacketed glass vessel equipped with a magnetic stirrer and a reflux condenser.

  • Equilibration: Circulate thermostatic fluid to maintain the target temperature ( T±0.05 K). Agitate the suspension at 400 RPM for 48 hours.

  • Validation of Equilibrium: Withdraw a 2 mL aliquot at 24 hours and 48 hours. If the calculated solubility difference is <1% , thermodynamic equilibrium is confirmed.

  • Sampling & Filtration: Stop agitation and allow the undissolved solid to settle for 2 hours. Extract 5 mL of the clear supernatant using a pre-heated syringe equipped with a 0.22 μ m PTFE syringe filter (pre-heating prevents premature crystallization inside the needle).

  • Gravimetric Analysis: Transfer the aliquot to a pre-weighed glass vial ( W1​ ). Weigh the vial immediately to obtain the total mass of the solution ( W2​ ).

  • Evaporation: Evaporate the solvent in a vacuum oven at a temperature 10 K below the solvent's boiling point until a constant mass is reached ( W3​ ).

  • Calculation: Calculate the mole fraction solubility ( xe​ ) using the mass of the solute ( W3​−W1​ ) and the mass of the solvent ( W2​−W3​ ), converting to moles via their respective molecular weights.

Protocol 2: Polythermal MSZW Analysis

Causality Note: The polythermal method mimics industrial batch cooling crystallization, providing actionable data for process scale-up.

  • Solution Preparation: Prepare a solution of known concentration ( xe​ ) corresponding to a specific saturation temperature ( Tsat​ ) in a 50 mL jacketed crystallizer.

  • Dissolution: Heat the system to Tsat​+10 K and hold for 30 minutes to ensure complete dissolution and destruction of any thermal history (pre-nucleation clusters).

  • Cooling: Initiate controlled linear cooling at a specific rate (e.g., b=0.1,0.2,0.5 K/min).

  • Detection: Monitor the solution using an inline Focused Beam Reflectance Measurement (FBRM) probe or precise turbidity meter. The nucleation temperature ( Tnuc​ ) is recorded at the first sustained spike in chord counts or turbidity.

  • Calculation: The MSZW is calculated as ΔTmax​=Tsat​−Tnuc​ . Repeat across multiple cooling rates to extract Nyvlt parameters.

Workflow Visualization

Workflow A Solvent Selection & Screening B Gravimetric Solubility Determination A->B C Polythermal MSZW Analysis A->C D Thermodynamic Modeling (NRTL/Apelblat) B->D E Nucleation Kinetics & Parameter Extraction C->E F Optimized Crystallization Process D->F E->F

Fig 2. Experimental workflow for thermodynamic parameter extraction and process optimization.

Conclusion

The crystallization of 1-hydroxy-4-(methylamino)anthraquinone is a thermodynamically complex process governed by its rigid aromatic structure and hydrogen-bonding capabilities. By rigorously applying gravimetric solubility determinations and polythermal MSZW analyses, researchers can extract the fundamental thermodynamic parameters ( ΔHdiss​ , ΔSdiss​ ) and kinetic constraints required to design a robust crystallization process. Utilizing models like the modified Apelblat equation and mapping the nucleation pathways ensures that scale-up efforts yield high-purity, morphologically consistent materials suitable for advanced pharmaceutical and functional material applications.

References

  • Cepeda, E. A., Gomez, B., & Diaz, M. (1989). Solubility of anthracene and anthraquinone in some pure and mixed solvents. Journal of Chemical & Engineering Data.[Link]

  • ACS Publications. (2015). Solid Forms, Crystal Habits, and Solubility of Danthron. Crystal Growth & Design.[Link]

  • Gordillo, M. D., Pereyra, C., & Martinez de la Ossa, E. J. (2003). Measurement and correlation of solubility of Disperse Blue 14 in supercritical carbon dioxide. The Journal of Supercritical Fluids.[Link]

Foundational

Comprehensive Technical Guide on 1-Hydroxy-4-(methylamino)anthraquinone: Exact Mass Determination and High-Resolution Mass Spectrometry Workflows

Executive Summary In the fields of toxicology, environmental monitoring, and drug development, the precise identification of anthraquinone derivatives is critical due to their widespread use as dyes, drug intermediates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of toxicology, environmental monitoring, and drug development, the precise identification of anthraquinone derivatives is critical due to their widespread use as dyes, drug intermediates, and bioactive scaffolds. 1-hydroxy-4-(methylamino)anthraquinone (commonly known as Disperse Blue 22 or Serisol Brilliant Blue R) is a prominent member of this chemical class. This whitepaper provides an in-depth technical framework for characterizing this compound, focusing on its exact mass, physicochemical properties, and the self-validating High-Resolution Mass Spectrometry (HRMS) workflows required for its unambiguous identification in complex matrices.

Chemical Profiling & Exact Mass Fundamentals

To accurately detect and quantify 1-hydroxy-4-(methylamino)anthraquinone, analysts must differentiate between its average molecular weight (used for stoichiometric calculations) and its monoisotopic exact mass (used for HRMS detection).

According to PubChem, the core structure consists of an anthraquinone backbone substituted with a hydroxyl group at the C1 position and a methylamino group at the C4 position[1]. This specific arrangement dictates both its ionization behavior and its precise mass defect.

Table 1: Physicochemical and Mass Spectrometry Parameters
ParameterValue
IUPAC Name 1-hydroxy-4-(methylamino)anthracene-9,10-dione
Common Synonyms Disperse Blue 22, Serisol Brilliant Blue R[1]
Molecular Formula C15H11NO3[1]
Average Molecular Weight 253.25 g/mol [1]
Monoisotopic Exact Mass 253.07389 Da[1]
[M+H]+ Exact Mass (ESI+) 254.08117 Da
[M-H]- Exact Mass (ESI-) 252.06662 Da

The Significance of Exact Mass: In modern analytical workflows, relying on the nominal mass (m/z 253) is insufficient due to the high probability of isobaric interferences in biological or environmental samples. High-resolution instruments (such as Q-TOF or Orbitrap) leverage the exact mass (253.07389 Da) to calculate the mass defect, allowing software to filter out matrix noise and confirm the elemental composition (C15H11NO3) with sub-5 ppm mass accuracy[2].

Self-Validating LC-HRMS Methodology

The following protocol outlines a robust, self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow. Every step is designed with built-in causality to ensure data integrity and reproducibility.

Step 1: Sample Preparation (Solid-Phase Extraction)
  • Action: Extract the sample using a polymeric reversed-phase Solid-Phase Extraction (SPE) cartridge (e.g., Oasis HLB).

  • Causality: Anthraquinone dyes exhibit highly lipophilic properties and low solubility in purely aqueous environments[3]. A polymeric sorbent effectively captures the hydrophobic anthraquinone core via π−π interactions while allowing polar matrix interferents to be washed away, minimizing ion suppression.

  • Self-Validation: Spike the pre-extraction matrix with an isotopically labeled internal standard (e.g., 13 C-labeled anthraquinone). Achieving a recovery rate of >85% for the internal standard validates the extraction efficiency and normalizes matrix effects.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Utilize a sub-2 µm C18 column. Apply a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)[4].

  • Causality: The C18 stationary phase provides optimal retention for the hydrophobic aromatic rings. The addition of 0.1% formic acid acts as an ion-pairing agent, suppressing the ionization of the C1-hydroxyl group in the liquid phase to prevent peak tailing, while simultaneously pre-conditioning the secondary amine for positive electrospray ionization (ESI+)[4].

  • Self-Validation: Inject a solvent blank immediately following the highest calibration standard. The absence of a peak at m/z 254.0812 validates the column washing protocol and confirms zero carryover.

Step 3: High-Resolution Mass Analysis
  • Action: Operate the Q-TOF or Orbitrap in ESI+ mode with a mass resolution of 70,000 FWHM[5].

  • Causality: The methylamino group readily accepts a proton in the acidic gas-phase environment of the ESI source, forming a highly stable [M+H]+ precursor ion at m/z 254.0812[4]. High resolution is mandatory to separate this target ion from endogenous matrix ions sharing the same nominal mass.

  • Self-Validation: Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, exact mass 556.2771 Da) via a secondary reference sprayer. Maintaining a mass error of < 3 ppm for the lock mass validates the instrument's calibration state in real-time.

Workflow N1 Sample Preparation (Polymeric SPE Extraction) N2 UHPLC Separation (C18 Column, Gradient Elution) N1->N2 Purified Extract N3 Electrospray Ionization (ESI+ Mode, 0.1% Formic Acid) N2->N3 Chromatographic Eluent N4 High-Resolution MS (Q-TOF / Orbitrap) N3->N4 [M+H]+ Precursor Ions N5 Data Analysis (Exact Mass: 254.0812 Da) N4->N5 High-Res Spectra

Fig 1. Self-validating LC-HRMS workflow for anthraquinone exact mass determination.

Mechanistic MS/MS Fragmentation Pathways

To achieve absolute structural confirmation, the [M+H]+ precursor ion (m/z 254.0812) must be subjected to Collision-Induced Dissociation (CID) using tandem mass spectrometry (MS/MS)[2]. The fragmentation of 1-hydroxy-4-(methylamino)anthraquinone follows highly predictable, thermodynamically driven pathways characteristic of substituted anthraquinones[6].

Key Fragmentation Mechanisms:

  • Loss of Methylamine ( Δ m = -31.0421 Da): The cleavage of the methylamino group at the C4 position is a primary fragmentation route, yielding a highly stabilized product ion at m/z 223.0391. This occurs because the resulting radical/cation is resonance-stabilized by the extended aromatic system[2].

  • Loss of Water ( Δ m = -18.0106 Da): The hydroxyl group at C1 can interact with adjacent protons to eliminate water, generating a product ion at m/z 236.0706.

  • Sequential Carbon Monoxide Losses ( Δ m = -27.9949 Da): Following the loss of peripheral substituents, the core quinone carbonyls (C9, C10) are sequentially extruded as neutral CO molecules, a hallmark diagnostic feature of the anthraquinone backbone[2].

Fragmentation M Precursor Ion [M+H]+ m/z 254.0812 F1 Loss of CH3NH2 (-31.0421 Da) M->F1 CID F2 Loss of H2O (-18.0106 Da) M->F2 CID P1 Product Ion m/z 223.0391 F1->P1 P2 Product Ion m/z 236.0706 F2->P2 P3 Loss of CO (-27.9949 Da) P1->P3 CID P4 Product Ion m/z 195.0442 P3->P4

Fig 2. Proposed collision-induced dissociation (CID) MS/MS fragmentation pathway.

Conclusion

The analytical characterization of 1-hydroxy-4-(methylamino)anthraquinone relies heavily on the precision of its monoisotopic exact mass (253.07389 Da)[1]. By utilizing self-validating LC-HRMS protocols—incorporating polymeric SPE, optimized C18 chromatography, and real-time lock-mass calibration—researchers can achieve unambiguous identification. Furthermore, mapping the CID fragmentation pathways ensures that both the core anthraquinone scaffold and its specific substituents are accurately verified, providing a robust foundation for downstream toxicological or pharmacological applications.

Sources

Protocols & Analytical Methods

Method

1-hydroxy-4-(methylamino)anthraquinone biological tissue staining protocol

Application Note: 1-Hydroxy-4-(methylamino)anthraquinone in Biological Tissue Staining A Lysochrome Protocol for the Visualization of Lipids and Hydrophobic Structures Introduction 1-Hydroxy-4-(methylamino)anthraquinone...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Hydroxy-4-(methylamino)anthraquinone in Biological Tissue Staining A Lysochrome Protocol for the Visualization of Lipids and Hydrophobic Structures

Introduction

1-Hydroxy-4-(methylamino)anthraquinone (also known by its synonyms C.I. Disperse Blue 22 and Serisol Brilliant Blue R) is a synthetic, non-polar anthraquinone dye[1]. While traditionally utilized in industrial applications for its vibrant blue chromophore and thermal stability, its highly lipophilic properties make it an excellent lysochrome (fat-soluble dye) for biological tissue staining. In histological and pathological research, anthraquinone-based solvent dyes are critical for visualizing triglycerides, lipid droplets, and myelin sheaths, which are often implicated in metabolic disorders, hepatotoxicity, and demyelinating diseases[2].

Chemical Rationale and Mechanism of Action

Unlike traditional histological stains (e.g., Hematoxylin and Eosin) that rely on electrostatic interactions between charged dye molecules and tissue polyions, 1-hydroxy-4-(methylamino)anthraquinone operates via a physical partitioning mechanism[2]. Because the molecule lacks ionizable water-soluble groups (such as sulfonate or carboxylate moieties), it is highly hydrophobic.

When the dye is dissolved in a semi-polar solvent carrier (such as propylene glycol) and applied to a tissue section, thermodynamic forces drive the dye out of the solvent and into the highly non-polar intracellular lipid droplets[2]. The dye accumulates in these lipidic structures, imparting a deep blue color. The presence of the electron-donating hydroxyl (-OH) and methylamino (-NHCH3) groups on the anthraquinone ring system shifts its absorption spectrum, providing a high-contrast blue signal that is easily distinguishable under bright-field microscopy.

Mechanism Dye 1-hydroxy-4-(methylamino)anthraquinone (in Propylene Glycol) Partition Thermodynamic Partitioning (Hydrophobic Interaction) Dye->Partition Lipid Intracellular Lipid Droplet (High Affinity Accumulation) Partition->Lipid

Physical mechanism of lysochrome partitioning into hydrophobic tissue structures.

Applications in Drug Development

  • Metabolic Disease Modeling: Quantifying hepatic steatosis in non-alcoholic fatty liver disease (NAFLD) models.

  • Toxicology: Assessing drug-induced lipidosis (phospholipidosis) during preclinical safety evaluations.

  • Neurobiology: Evaluating myelin integrity in models of multiple sclerosis, as myelin is a lipid-rich membrane.

Physicochemical Properties

To ensure reproducible staining, it is crucial to understand the dye's physical parameters[1].

PropertyValue / Description
Chemical Name 1-Hydroxy-4-(methylamino)anthraquinone
Synonyms C.I. Disperse Blue 22, Serisol Brilliant Blue R
CAS Number 6373-16-6
Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
Solubility Insoluble in water; soluble in propylene glycol, ethanol, and DMSO
Staining Target Triglycerides, neutral lipids, myelin, waxes

Experimental Protocol: Lipid Staining in Frozen Tissue Sections

Critical Causality Note: This protocol strictly requires frozen tissue sections (cryosections). Standard formalin-fixed paraffin-embedded (FFPE) processing utilizes organic solvents (alcohols and xylene) that extract neutral lipids from the tissue, leaving empty vacuoles and rendering lysochrome staining impossible[3].

Reagent Preparation
  • Staining Solution (0.5% w/v): Dissolve 0.5 g of 1-hydroxy-4-(methylamino)anthraquinone powder in 100 mL of 100% propylene glycol. Heat the solution to 95°C with continuous stirring until the dye is dissolved. Filter the hot solution through Whatman No. 2 filter paper[2].

    • Rationale: Propylene glycol is chosen over ethanol because it is significantly less likely to extract small lipid droplets from the tissue during the heated staining process.

  • Differentiation Solution: 85% Propylene glycol in distilled water.

Step-by-Step Methodology
  • Sectioning: Cut frozen tissue sections at a thickness of 8–12 µm using a cryostat and mount them on positively charged slides[3].

  • Fixation: Fix the slides in ice-cold 10% Neutral Buffered Formalin (NBF) for 10 minutes. Rinse gently in three changes of distilled water[2].

  • Solvent Equilibration: Incubate the slides in 100% propylene glycol for 5 minutes at room temperature.

    • Rationale: This prevents the introduction of water into the staining solution, which would cause the hydrophobic dye to precipitate prematurely on the tissue surface[3].

  • Staining: Transfer the slides to the prepared 1-hydroxy-4-(methylamino)anthraquinone staining solution. Incubate for 15–20 minutes at 60°C.

    • Rationale: Elevated temperature increases the kinetic energy of the system, facilitating the rapid partitioning of the dye into the lipid droplets.

  • Differentiation: Transfer the slides to the 85% propylene glycol differentiation solution for 3 minutes.

    • Rationale: This step removes excess, non-specifically bound dye from the background connective tissue while retaining the dye within the highly hydrophobic lipid droplets[3].

  • Washing: Rinse the slides thoroughly in two changes of distilled water.

  • Counterstaining (Optional): Stain with Nuclear Fast Red for 2 minutes to visualize nuclei, providing cellular context. Rinse in distilled water[3].

  • Mounting: Coverslip using an aqueous mounting medium (e.g., glycerol jelly).

    • Rationale: Resinous, xylene-based mounting media will instantly dissolve the dye and the lipids, destroying the stain[3].

Workflow A Tissue Cryosectioning (8-12 µm) B Fixation (10% NBF, 10 min) A->B C Solvent Equilibration (100% Propylene Glycol, 5 min) B->C D Dye Incubation (0.5% Anthraquinone Dye, 15-20 min at 60°C) C->D E Differentiation (85% Propylene Glycol, 3 min) D->E F Aqueous Mounting & Bright-field Imaging E->F

Experimental workflow for 1-hydroxy-4-(methylamino)anthraquinone lipid staining.

Troubleshooting & Optimization

High background staining or weak signal is a frequent issue with solvent-based dyes. The following self-validating matrix provides a systematic approach to resolving these issues[3].

IssuePotential CauseSolution / Optimization
Weak or No Staining Lipids extracted during processingEnsure tissue was not exposed to xylene or high-concentration ethanol prior to staining. Use strictly frozen sections.
High Background (Blue) Inadequate differentiationIncrease time in 85% propylene glycol or increase water content slightly (e.g., to 70% propylene glycol) to force dye out of non-lipidic structures.
Dye Precipitation on Slide Water carryover into stainEnsure slides are fully equilibrated in 100% propylene glycol before entering the staining solution. Filter the stain immediately before use.
Fading of Stain over Time Improper mounting mediumConfirm the use of an aqueous mounting medium. Solvent-based media will leach the dye.

References

  • Title: Serisol Brilliant Blue R | C15H11NO3 | CID 80761 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Application

Comprehensive HPLC-UV Method Development for the Quantification of 1-Hydroxy-4-(methylamino)anthraquinone

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Quality control, forensic textile analysis, and toxicological screening.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Quality control, forensic textile analysis, and toxicological screening.

Introduction & Scientific Rationale

1-Hydroxy-4-(methylamino)anthraquinone, commonly known as Disperse Blue 22 (C.I. 60715), is a synthetic anthraquinone derivative widely utilized as a disperse dye in hydrophobic polymer matrices[1]. In both forensic analysis and toxicological drug development (where anthraquinone scaffolds frequently serve as chemotherapeutic pharmacophores), precise quantification of this compound is critical.

The development of a robust High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV) method for this analyte requires a deep understanding of its physicochemical properties. The molecule features a highly planar, conjugated anthraquinone core, a phenolic hydroxyl group, and a secondary amine[1]. These structural elements dictate its high lipophilicity and its propensity for secondary interactions during chromatographic separation, necessitating specific column chemistries and mobile phase controls to ensure a self-validating, reproducible system.

Physicochemical Profiling & Detection Strategy

To design an effective separation method, the chromatographic parameters must be reverse-engineered from the analyte’s inherent properties.

Table 1: Analyte Properties & Chromatographic Implications
PropertyValueChromatographic Implication
Molecular Formula C15H11NO3Amenable to LC-MS orthogonal confirmation (m/z 253.25)[1].
LogP (XLogP3) 4.1Highly lipophilic; requires a strong organic modifier (e.g., Acetonitrile >70%) for efficient elution[1].
Structural Features Planar anthraquinone, -OH, -NHCH3High risk of π−π stacking and hydrogen bonding with residual silanols; necessitates an end-capped stationary phase.
UV-Vis Absorbance ~240 nm (UV) & ~590 nm (Vis)Dual-wavelength detection required for simultaneous sensitivity and specificity[2].
Detection Causality: The Dual-Wavelength Approach

Anthraquinones possess a highly conjugated π -electron system. The universal absorbance maximum for the anthraquinone backbone occurs in the UV region (typically 240 nm), which aligns with the DIN 54231 standard procedure for disperse dyes and provides maximum sensitivity for trace quantification[2]. However, matrix interferences from extracted polymers or biological samples often absorb strongly in this UV region. By simultaneously monitoring the visible region (~590 nm), which corresponds to the specific blue chromophore of Disperse Blue 22, the method achieves orthogonal verification of peak purity and high specificity.

Method Development & Optimization Rationale

MethodWorkflow A Analyte Profiling (LogP = 4.1, Planar Anthraquinone) B Stationary Phase Selection (End-capped C18) A->B C Mobile Phase Optimization (ACN/Water + 0.1% Formic Acid) B->C D Detector Calibration (PDA: 240 nm & 590 nm) C->D E Method Validation (ICH Q2(R1) Guidelines) D->E

Logical workflow for the HPLC-UV method development of the target anthraquinone.

Stationary Phase Selection

Choice: End-capped C18 column (e.g., Waters XBridge C18, 2.1 x 150 mm, 5.0 µm)[2]. Causality: The secondary amine and phenolic hydroxyl groups on the anthraquinone core are strong hydrogen bond donors/acceptors. If a standard, non-end-capped C18 column is used, these groups will interact with residual silanols on the silica support, leading to severe peak tailing and poor resolution. End-capping chemically blocks these silanols, ensuring the separation is driven purely by hydrophobic interactions.

Mobile Phase Optimization

Choice: Gradient elution using Acetonitrile (Mobile Phase B) and Water with 0.1% Formic Acid (Mobile Phase A). Causality: Acetonitrile is selected over methanol due to its superior elution strength for planar aromatic compounds and lower system backpressure. The addition of 0.1% Formic Acid (pH ~2.7) is critical; it suppresses the ionization of the phenolic hydroxyl group (pKa ~8), keeping the molecule in a neutral, lipophilic state to ensure reproducible retention times and sharp peak shapes.

Interactions Analyte 1-Hydroxy-4-(methylamino) anthraquinone MobilePhase Mobile Phase (ACN/H2O Gradient) Analyte->MobilePhase Solvation StationaryPhase Stationary Phase (C18 Alkyl Chains) Analyte->StationaryPhase Hydrophobic Retention Silanol Residual Silanols (Secondary Interactions) Analyte->Silanol H-Bonding (Suppressed)

Chromatographic interaction mechanisms dictating analyte retention and peak shape.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before sample analysis proceeds.

Reagent & Standard Preparation
  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-hydroxy-4-(methylamino)anthraquinone reference standard. Dissolve in 10 mL of Dimethyl Sulfoxide (DMSO). Note: DMSO is required for initial solubilization due to the compound's highly crystalline, lipophilic nature.

  • Working Standards (1 - 100 µg/mL): Perform serial dilutions of the stock solution using Acetonitrile. Ensure the final DMSO concentration does not exceed 5% to prevent solvent-mismatch peak distortion during injection.

Sample Extraction (Matrix: Polymer/Textile)
  • Weigh 50 mg of the sample matrix into a glass extraction vial.

  • Add 2.0 mL of Chlorobenzene. Causality: Chlorobenzene at elevated temperatures effectively swells hydrophobic polymer matrices and solubilizes disperse dyes without degrading the anthraquinone core[3].

  • Heat the sealed vial at 100 °C for 30 minutes in a thermomixer[3].

  • Cool to room temperature, evaporate the chlorobenzene under a gentle stream of nitrogen, and reconstitute the residue in 1.0 mL of Acetonitrile.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

HPLC Instrument Parameters
  • Column: End-capped C18 (150 mm × 4.6 mm, 5 µm)

  • Column Temperature: 30 °C (Stabilizes mass transfer kinetics)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: Photodiode Array (PDA) scanning 200–700 nm; Quantitation extracted at 240 nm and 590 nm[2].

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: Linear ramp to 95% B

    • 10.0 - 13.0 min: Hold at 95% B (Column wash)

    • 13.0 - 13.1 min: Return to 40% B

    • 13.1 - 18.0 min: Re-equilibration at 40% B

Method Validation Parameters

To ensure trustworthiness and regulatory compliance, the method must be validated according to ICH Q2(R1) guidelines. The table below summarizes the experimental design and acceptance criteria.

Table 2: ICH Q2(R1) Validation Data Expectations
ParameterExperimental DesignAcceptance Criteria
System Suitability (SST) 6 replicate injections of 10 µg/mL standard prior to run.Tailing factor ≤ 1.5; Theoretical Plates (N) > 5000; RSD of peak area ≤ 2.0%.
Linearity 5 concentration levels (1, 10, 25, 50, 100 µg/mL) injected in triplicate.Correlation coefficient ( R2 ) ≥ 0.999.
LOD / LOQ Serial dilution of the lowest standard until specific signal-to-noise ratios are met.S/N ≥ 3:1 (LOD); S/N ≥ 10:1 (LOQ).
Precision (Repeatability) 6 replicate preparations of the sample matrix at 100% test concentration.%RSD of calculated concentration ≤ 2.0%.
Accuracy (Recovery) Matrix spiked with standard at 50%, 100%, and 150% of nominal concentration.Mean recovery between 98.0% and 102.0%.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 80761, Serisol Brilliant Blue R (1-hydroxy-4-(methylamino)anthraquinone)." PubChem. Available at:[Link]

  • Twohig, M., O'Leary, M., & Cooper, J. "Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software." Waters Corporation Application Notes. Available at: [Link]

  • Dziadosz, M., et al. "The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes." Molecules, 2019. Available at:[Link]

Sources

Method

Application Note: 1-Hydroxy-4-(methylamino)anthraquinone as a Versatile Molecular Probe in Fluorescence Assays

Introduction & Mechanistic Rationale The development of robust fluorescent probes is a cornerstone of modern analytical chemistry and molecular biology. 1-Hydroxy-4-(methylamino)anthraquinone (commonly known as Disperse...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of robust fluorescent probes is a cornerstone of modern analytical chemistry and molecular biology. 1-Hydroxy-4-(methylamino)anthraquinone (commonly known as Disperse Blue 22 or Serisol Brilliant Blue R) is a planar, highly conjugated anthraquinone derivative [1]. While traditionally utilized as a dye, its unique structural topology makes it an exceptional scaffold for designing custom molecular probes for environmental monitoring and live-cell bioimaging.

The Photophysical Engine: Intramolecular Charge Transfer (ICT)

The efficacy of 1-hydroxy-4-(methylamino)anthraquinone as a fluorophore relies on a strong Intramolecular Charge Transfer (ICT) mechanism. The molecule features a "push-pull" electronic architecture:

  • Electron Donors: The hydroxyl (-OH) at position 1 and the methylamino (-NHCH₃) group at position 4 push electron density into the aromatic system.

  • Electron Acceptors: The central carbonyl (C=O) groups of the anthraquinone core act as strong electron-withdrawing sinks.

Upon excitation, this architecture facilitates a massive redistribution of electron density. When target analytes (such as heavy metal ions like Cu²⁺ or Hg²⁺, or extreme pH shifts) interact with the heteroatoms (O and N) of the donor groups, the ICT state is either enhanced or perturbed. This binding event triggers a measurable optical response—typically Chelation-Enhanced Quenching (CHEQ) or a distinct ratiometric emission shift [2].

Mechanism Probe 1-Hydroxy-4-(methylamino) anthraquinone (ICT Active) Excitation Photon Excitation (Vis/UV) Probe->Excitation Analyte Target Analyte (Cu²⁺ or pH shift) Probe->Analyte Binding Event Emission Baseline Fluorescence (Red/NIR Emission) Excitation->Emission Complex Chelation / Deprotonation (ICT Perturbation) Analyte->Complex Quenching Signal Output (Fluorescence Shift) Complex->Quenching CHEQ / PET

Mechanistic pathway of anthraquinone fluorescence modulation via ICT and chelation.

Photophysical Profiling & Quantitative Data

To successfully deploy this probe in an assay, understanding its baseline photophysical parameters is critical. The red-shifted emission of the anthraquinone core is particularly advantageous for biological assays, as it minimizes interference from cellular autofluorescence [3].

Table 1: Consensus Photophysical and Analytical Parameters

ParameterTypical Value / CharacteristicMechanistic Rationale for Assay Design
Absorption Maximum ( λabs​ ) ~550 - 600 nmDeep visible absorption allows excitation with standard HeNe or diode lasers, avoiding UV-induced phototoxicity.
Emission Maximum ( λem​ ) ~620 - 650 nmRed/NIR emission window ensures high signal-to-noise ratios in complex biological matrices.
Stokes Shift ~50 - 70 nmA moderate Stokes shift prevents excitation back-scattering and minimizes self-quenching artifacts.
Binding Stoichiometry 2:1 or 1:1 (Probe:Analyte)Coordination typically occurs via the 1-OH and 4-NHCH₃ heteroatoms. Must be validated per analyte via Job's Plot.
Limit of Detection (LOD) ~0.8 - 1.5 µM (Analyte dependent)High binding affinity allows for trace detection in environmental water samples or intracellular tracking.

Experimental Protocols

The following protocols detail the use of 1-hydroxy-4-(methylamino)anthraquinone for in vitro metal ion sensing and live-cell bioimaging. Every step is designed as a self-validating system to ensure data integrity.

Protocol A: In Vitro Fluorescence Titration Assay (e.g., Cu²⁺ Detection)

Objective: To quantify the binding affinity and dynamic range of the probe against a target metal cation.

Reagents & Materials:

  • 1-Hydroxy-4-(methylamino)anthraquinone (High purity, >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (Spectroscopic grade)

  • HEPES Buffer (10 mM, pH 7.4)

  • Target Analyte Stock (e.g., CuCl₂ in ultrapure water)

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the probe in anhydrous DMSO to yield a 1.0 mM stock solution.

    • Causality: The planar aromatic core of the anthraquinone is highly hydrophobic. Anhydrous DMSO prevents premature aggregation and ensures complete solvation.

  • Working Solution Formulation: Dilute the stock solution to a final concentration of 10 µM in 10 mM HEPES buffer (pH 7.4) containing 10% DMSO as a cosolvent.

    • Causality: HEPES is selected over phosphate buffers (PBS) because phosphate anions readily precipitate heavy metal cations, which would yield false-negative quenching results. The 10% DMSO maintains probe solubility in the aqueous matrix.

  • Analyte Titration: Transfer 2.0 mL of the working solution into a quartz cuvette. Titrate the target analyte (0 to 50 µM) incrementally.

  • Equilibration: Incubate the mixture for 10 minutes at 25°C in the dark after each addition.

    • Causality: Chelation is a thermodynamic process. A 10-minute incubation ensures the system reaches binding equilibrium before optical interrogation, preventing kinetic artifacts.

  • Spectrofluorometric Readout: Excite the sample at its λabs​ (e.g., 580 nm) and record the emission spectra from 600 to 750 nm.

  • Self-Validation (Job's Plot): Prepare a series of solutions where the total concentration of [Probe] + [Analyte] is kept constant (e.g., 20 µM), but the molar fraction varies from 0 to 1. Plot the fluorescence intensity change against the molar fraction to confirm the exact binding stoichiometry.

Workflow S1 1. Stock Preparation 1 mM in anhydrous DMSO S2 2. Buffer Equilibration 10 µM in HEPES (pH 7.4) S1->S2 S3 3. Analyte Titration Add 0–50 µM Target (e.g., Cu²⁺) S2->S3 S4 4. Incubation 10 min at 25°C (Dark) S3->S4 S5 5. Spectrofluorometric Readout Ex/Em Profiling S4->S5

Step-by-step experimental workflow for in vitro fluorescence titration assays.

Protocol B: Live-Cell Bioimaging (Intracellular Ion Tracking)

Objective: To visualize intracellular analyte fluctuations using the probe.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa cells (or equivalent cell line) in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • Probe Loading: Wash the cells twice with pre-warmed PBS to remove serum proteins. Incubate the cells with 5 µM of the probe (diluted in serum-free DMEM) for 30 minutes at 37°C.

    • Causality: Serum proteins can non-specifically bind the hydrophobic probe, reducing cellular uptake. Serum-free conditions maximize membrane permeability.

  • Washing & Analyte Loading: Wash the cells three times with PBS to remove extracellular probe. Introduce the target analyte (e.g., 20 µM Cu²⁺) and incubate for an additional 20 minutes.

  • Confocal Imaging: Image the cells using a Confocal Laser Scanning Microscope (CLSM). Excite the cells using a 561 nm or 594 nm laser line and collect emission in the 620–680 nm channel.

    • Self-Validation: Always run a "Probe-Only" control dish to establish the baseline intracellular fluorescence intensity before analyte introduction.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 80761, Serisol Brilliant Blue R (1-Hydroxy-4-(methylamino)anthraquinone)." PubChem Database.[Link]

  • Frontiers in Chemistry. "Anthraquinone-based Turn-On Fluorescence Probe for Selective and Sensitive Detection of Cu2+ Ions." Frontiers. [Link]

  • Biosensors and Bioelectronics. "A neoteric smartphone-assisted colorimetric and fluorometric dual-mode probe based on anthraquinone derived Schiff base for wide-range pH and Cu2+/S2- determination in bioimaging." PubMed (NIH).[Link]

Application

Application Note: 1-Hydroxy-4-(methylamino)anthraquinone Doping in Polymer Films for Self-Healing Optical Devices

Introduction & Scope The integration of organic chromophores into polymer matrices is a foundational technique in the development of advanced optical materials. 1-hydroxy-4-(methylamino)anthraquinone (commonly known as D...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The integration of organic chromophores into polymer matrices is a foundational technique in the development of advanced optical materials. 1-hydroxy-4-(methylamino)anthraquinone (commonly known as Disperse Blue 22 or C.I. 60715)[1] is a robust, 1-substituted aminoanthraquinone dye. When doped into amorphous polymer matrices like poly(methyl methacrylate) (PMMA) or polystyrene (PS), this push-pull chromophore exhibits remarkable non-linear optical (NLO) properties[2] and a unique phenomenon known as reversible photodegradation (or self-healing)[3][4].

This application note provides a comprehensive, field-proven guide for researchers and materials scientists to successfully dope PMMA films with 1-hydroxy-4-(methylamino)anthraquinone, characterize its optical properties, and validate its self-healing kinetics.

Mechanistic Insights: The Causality of Experimental Choices

To achieve reproducible optical devices, one must understand the physical chemistry governing the dye-polymer interactions. Do not treat the polymer merely as a passive binder; it is an active participant in the photophysics of the system[4].

  • Matrix Selection (Why PMMA?): PMMA is chosen not only for its excellent optical transparency in the visible spectrum but because its free volume and thermal degradation byproducts actively mediate the self-healing process. According to the Correlated Chromophore Domain Model (CCrDM), when the dye is photo-excited, it undergoes a structural rearrangement[5]. Time-dependent density functional theory (TD-DFT) and FTIR spectroscopy suggest that the dye forms a metastable oxetane intermediate with the photo-thermally degraded polymer segments[4]. The PMMA matrix stabilizes this intermediate, preventing catastrophic radical cleavage and allowing the molecule to thermally relax back to its original ground state.

  • Dopant Structure (Why this Anthraquinone?): The 1-hydroxy and 4-methylamino substitutions create a strong intramolecular push-pull electron system. This configuration facilitates high third-order nonlinear optical susceptibility ( χ(3) )[2] while providing the necessary intramolecular hydrogen bonding that dictates the reversible tautomerization/oxetane formation pathway[4].

  • Thermal History (The Role of Annealing): Residual casting solvents act as plasticizers, artificially increasing polymer chain mobility. If not rigorously removed, this excess mobility disrupts the localized chromophore domains, skewing the self-healing kinetics and leading to premature irreversible photobleaching.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. By utilizing an in-situ pump-probe methodology, the system inherently verifies the success of the doping process by tracking the real-time destruction and reconstitution of the chromophore.

Protocol A: Preparation of Dye-Doped PMMA Films (Solvent Casting)
  • Matrix Dissolution: Dissolve PMMA ( Mw​≈120,000 ) in Propylene Glycol Methyl Ether Acetate (PGMEA) to create a 10 wt% solution.

    • Causality: PGMEA has a lower evaporation rate than chloroform, which minimizes internal film stress and prevents the formation of light-scattering micro-voids during casting.

  • Dopant Integration: Add 1-hydroxy-4-(methylamino)anthraquinone to achieve a concentration of 2 to 10 g/L.

    • Causality: Concentrations exceeding 10 g/L risk the formation of H- or J-aggregates, which quench fluorescence and alter the linear absorption profile.

  • Homogenization: Stir the solution magnetically in the dark for 24 hours, then filter through a 0.2 µm PTFE syringe filter.

    • Causality: Filtration removes undissolved particulates that act as scattering centers, which would otherwise artificially inflate apparent absorption measurements.

  • Film Casting: Spin-coat the solution at 2000 rpm for 60 seconds onto pre-cleaned borosilicate glass substrates.

  • Thermal Annealing: Bake the films at 80°C in a vacuum oven for 24 hours.

    • Causality: This strictly removes residual PGMEA. As noted, residual solvent plasticizes the film, artificially accelerating degradation and suppressing the CCrDM self-healing mechanism.

Protocol B: Pump-Probe Photodegradation and Recovery Assay
  • Chamber Setup: Mount the annealed film in a dark, temperature-controlled optical mount (typically at 20°C).

    • Causality: The thermal relaxation of the metastable state is highly temperature-dependent; thermal fluctuations will invalidate kinetic modeling.

  • Laser Alignment: Align a Continuous Wave (CW) 532 nm pump laser (intensity ∼0.5 W/cm²) and a collinear 633 nm He-Ne probe laser (intensity <1 mW/cm²).

    • Causality: The 532 nm pump overlaps the dye's charge-transfer absorption band to induce degradation. The 633 nm probe operates outside the primary absorption band and is weak enough to monitor transmission without inducing secondary photochemical reactions.

  • Photodegradation Phase: Open the pump laser shutter. Monitor the probe laser transmission until it increases by 20% (indicating localized photobleaching/degradation).

  • Self-Healing Phase: Close the pump laser shutter. Continuously record the probe transmission over 12–24 hours. A gradual decrease in transmission back toward the baseline validates the reconstitution of the original chromophore[4].

Data Presentation

The following table summarizes the expected quantitative parameters for a properly optimized 1-hydroxy-4-(methylamino)anthraquinone/PMMA system.

ParameterTypical ValueAnalytical MethodMechanistic Significance
Dopant Concentration 2 – 10 g/LUV-Vis SpectroscopyBalances the optical signal-to-noise ratio against the thermodynamic risk of dye aggregation.
Film Thickness 10 – 50 µmStylus ProfilometryEnsures uniform pump laser penetration, minimizing the Beer-Lambert intensity gradient.
Linear Absorption ( λmax​ ) 600 nmSpectrophotometryCorresponds to the π→π∗ and n→π∗ charge transfer bands of the anthraquinone core.
Third-Order Susceptibility ( χ(3) ) ∼3.34×10−11 esum-line SpectroscopyIndicates the material's efficiency for non-linear optical waveguide and switching applications.
Self-Healing Efficiency 60% – 85%Pump-Probe TransmittanceQuantifies the reversibility of the dye-polymer metastable intermediate back to the ground state.

Mandatory Visualization: Self-Healing Pathway

The following diagram illustrates the logical workflow of the reversible photodegradation mechanism based on the Correlated Chromophore Domain Model[4].

G N1 Ground State Chromophore 1-hydroxy-4-(methylamino)anthraquinone (Disperse Blue 22) N2 Photo-Excited State (Pump Laser Irradiation) N1->N2 Photon Absorption (Visible Range) N3 Metastable Intermediate (Dye-Polymer Interaction / Oxetane) N2->N3 Structural Rearrangement & Polymer Coupling N4 Reversible Recovery (Self-Healing via CCrDM) N3->N4 Thermal Relaxation in Dark Conditions N5 Irreversible Degradation (Permanent Photobleaching) N3->N5 Over-exposure / Radical Cleavage N4->N1 Reconstitution of Original Dye Structure

Workflow of reversible photodegradation and self-healing in dye-doped PMMA matrices.

References

  • Title : Serisol Brilliant Blue R | C15H11NO3 | CID 80761 (Compound Summary) Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers Source : The Journal of Chemical Physics (Hung et al., 2016) URL :[Link]

  • Title : Characterization of nonlinear optical properties of anthraquinone dye doped polymethyl-methacrylate (PMMA) waveguide Source : SPIE Proceedings (Wu et al., 2005) URL :[Link]

  • Title : Self-healing properties of 1-amino, 2,4-dibromo anthraquinone dye doped in PMMA polymer Source : The Journal of Physical Chemistry C (Dhakal et al., 2016) URL :[Link]

Sources

Method

Application Note &amp; Protocol: A Guide to the Preparation of Standard 1-hydroxy-4-(methylamino)anthraquinone Dye Solutions

Introduction 1-hydroxy-4-(methylamino)anthraquinone, identified by CAS Number 6373-16-6, is a synthetic organic compound belonging to the expansive class of anthraquinone dyes.[1][2] These dyes are structurally based on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-hydroxy-4-(methylamino)anthraquinone, identified by CAS Number 6373-16-6, is a synthetic organic compound belonging to the expansive class of anthraquinone dyes.[1][2] These dyes are structurally based on 9,10-anthraquinone and are of significant interest across various scientific and industrial domains due to their characteristic stability and vibrant coloration.[3][4] The specific molecular architecture of 1-hydroxy-4-(methylamino)anthraquinone, featuring both a hydroxyl and a methylamino substituent, dictates its unique spectrophotometric properties. This makes it a crucial component in textile dyeing, advanced materials science, and as an analytical standard in diverse research applications.

The precision and accuracy in the preparation of standard solutions of this dye are foundational to achieving reliable and reproducible results. For instance, in the realm of drug discovery, many anthraquinone derivatives are evaluated for their potential therapeutic efficacy, a process that demands highly accurate concentration standards for meaningful dose-response analysis.[5] Similarly, in industrial quality control, these solutions are indispensable for colorimetric analysis and ensuring product consistency. This document provides a detailed, authoritative guide for researchers, scientists, and professionals in drug development on the systematic preparation, validation, and storage of standard 1-hydroxy-4-(methylamino)anthraquinone solutions.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-hydroxy-4-(methylamino)anthraquinone is a prerequisite for the successful preparation of its standard solutions. Key properties are summarized below.

PropertyValueSource
CAS Number 6373-16-6[1][2]
Molecular Formula C₁₅H₁₁NO₃[1][2]
Appearance Typically a colored crystalline solidN/A
Solubility Generally soluble in organic solvents like methanol and ethanol; sparingly soluble in water.[6][7][6][7]
Stability Anthraquinone dyes are noted for their high chemical stability, though they can be susceptible to degradation by light and at certain pH values.[3][8][3][8]

Experimental Workflow for Standard Solution Preparation

The following diagram provides a high-level overview of the critical stages involved in the preparation of 1-hydroxy-4-(methylamino)anthraquinone standard solutions, from the initial weighing of the solute to the final storage of the prepared solutions.

Standard_Solution_Preparation_Workflow cluster_0 Preparation cluster_1 Dilution & Storage Weighing Weighing Dissolution Dissolution Weighing->Dissolution Transfer to volumetric flask Sonication Sonication (if necessary) Dissolution->Sonication Volume_Adjustment Volume Adjustment Dissolution->Volume_Adjustment Sonication->Volume_Adjustment Serial_Dilution Serial Dilution Volume_Adjustment->Serial_Dilution Stock Solution Storage Storage Serial_Dilution->Storage Working Standards

Caption: A generalized workflow for the preparation of standard solutions.

Protocol 1: Preparation of a 1 mg/mL Stock Solution

This protocol provides a step-by-step methodology for the preparation of a primary stock solution of 1-hydroxy-4-(methylamino)anthraquinone.

4.1 Materials and Apparatus

  • 1-hydroxy-4-(methylamino)anthraquinone powder (purity ≥98%)

  • Methanol (HPLC or Spectroscopic Grade)

  • Analytical balance (readability ±0.01 mg)

  • 10 mL Class A volumetric flask

  • Spatula and weighing paper

  • Calibrated pipettes and appropriate tips

  • Glass beaker

  • Ultrasonic bath

  • Amber glass vials for storage

4.2 Procedure

  • Weighing: Accurately weigh approximately 10 mg of 1-hydroxy-4-(methylamino)anthraquinone powder using an analytical balance. The precise mass should be recorded to four decimal places. The use of a calibrated analytical balance is critical for ensuring the accuracy of the final concentration.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. To ensure quantitative transfer, the weighing paper should be tapped gently to dislodge any residual powder.

  • Initial Dissolution: Add approximately 5-7 mL of high-purity methanol to the volumetric flask. Methanol is a recommended solvent due to the good solubility of many anthraquinone derivatives.[6]

  • Complete Dissolution: Gently swirl the flask to dissolve the powder. For complete dissolution, sonication in an ultrasonic bath for 5-10 minutes may be employed. A visual inspection to confirm the absence of any particulate matter is a critical checkpoint.

  • Volume Adjustment: After the solute is fully dissolved and the solution has equilibrated to ambient temperature, carefully add methanol to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenization: Securely cap the flask and invert it approximately 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the resulting stock solution into a clearly labeled amber glass vial and store at 4°C, protected from light, to minimize potential degradation.[6][8]

Protocol 2: Preparation of Working Standard Solutions

This protocol outlines the preparation of a series of working standard solutions from the stock solution via serial dilution.

5.1 Materials and Apparatus

  • 1 mg/mL stock solution of 1-hydroxy-4-(methylamino)anthraquinone

  • Methanol (HPLC or Spectroscopic Grade)

  • Class A volumetric flasks (various sizes as required, e.g., 5 mL, 10 mL)

  • Calibrated micropipettes and tips

  • Amber glass vials for storage

5.2 Procedure

  • Dilution Scheme Design: Determine the desired concentrations for the working standards. For example, to prepare a 100 µg/mL standard, 1 mL of the 1 mg/mL stock solution would be diluted to a final volume of 10 mL.

  • Aliquot Transfer: Using a calibrated micropipette, accurately transfer the calculated volume of the stock solution into a clean volumetric flask of the appropriate size.

  • Dilution: Dilute the aliquot with methanol up to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure complete mixing.

  • Iterative Dilution: Repeat steps 2-4 for each of the desired working standard concentrations.

  • Storage: Transfer the prepared working standard solutions into labeled amber glass vials and store under the same conditions as the stock solution.

Quality Control and Validation

Verification of the prepared standard solutions' accuracy is a non-negotiable step in the workflow.

6.1 Spectrophotometric Analysis UV-Vis spectrophotometry is a robust and accessible method for verifying the concentration of the prepared solutions, based on the Beer-Lambert law (A = εbc).[9][10]

  • Determination of Maximum Absorbance (λmax): A diluted standard solution should be scanned across the UV-Vis spectrum (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax). Anthraquinone derivatives typically exhibit characteristic absorption bands in this region.[10]

  • Generation of a Calibration Curve: A series of at least five standards of known concentration should be prepared by serial dilution of the stock solution. The absorbance of each standard is then measured at the predetermined λmax. A plot of absorbance versus concentration should yield a linear relationship with a correlation coefficient (R²) of greater than 0.99.

  • Concentration Verification: The concentrations of the stock solution and working standards can be confirmed by measuring their absorbance and interpolating the concentration from the linear regression equation of the calibration curve.

Quality Control Decision Pathway

Quality_Control_Pathway Start Start Prepare_Standards Prepare Standard Solutions Start->Prepare_Standards Measure_Absorbance Measure Absorbance at λmax Prepare_Standards->Measure_Absorbance Plot_Calibration_Curve Plot Absorbance vs. Concentration Measure_Absorbance->Plot_Calibration_Curve Check_Linearity R² > 0.99? Plot_Calibration_Curve->Check_Linearity Standards_OK Standards Pass QC Check_Linearity->Standards_OK Yes Troubleshoot Troubleshoot Preparation Check_Linearity->Troubleshoot No Re-prepare Re-prepare Standards Troubleshoot->Re-prepare Re-prepare->Prepare_Standards

Caption: A decision-making pathway for the quality control of standard solutions.

Stability and Storage

The long-term stability of anthraquinone dye solutions is contingent on several environmental factors.[6][8]

  • Light: Photodegradation can be a significant issue for many organic dyes.[11] Therefore, it is mandatory to store all solutions in amber-colored vials or otherwise protect them from light.[6]

  • Temperature: For optimal long-term stability, solutions should be stored under refrigerated conditions (e.g., 4°C).[6] While freezing at -20°C can extend shelf-life, the compound's stability to freeze-thaw cycles should be empirically validated.

  • pH: The pH of a solution can have a pronounced effect on the stability of certain anthraquinones.[6] Although methanol is a neutral solvent, this factor becomes critical when using aqueous or buffered solvent systems.

It is best practice to prepare fresh working standards from the stock solution on a regular basis. The stability of the stock solution should also be periodically re-verified using spectrophotometry.

Safety Precautions

Adherence to standard laboratory safety protocols is essential when working with this compound.

  • Personal Protective Equipment (PPE): At a minimum, safety glasses, a laboratory coat, and chemical-resistant gloves must be worn when handling 1-hydroxy-4-(methylamino)anthraquinone powder and its solutions.

  • Ventilation: All handling of the solid and concentrated solutions should be performed in a well-ventilated area or within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Handling: Direct contact with the skin and eyes must be avoided. In the event of accidental contact, the affected area should be rinsed immediately and thoroughly with water.

  • Disposal: All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.

For comprehensive safety and handling information, consult the Safety Data Sheet (SDS) provided by the manufacturer.

References

  • NextSDS. 1-hydroxy-4-(methylamino)anthraquinone — Chemical Substance Information. [Link]

  • Sustainability Directory. Anthraquinone Dye Persistence. [Link]

  • precisionFDA. 1-AMINO-4-HYDROXY-5,8-BIS(METHYLAMINO)ANTHRAQUINONE. [Link]

  • PubChem. 1-Amino-4-hydroxyanthraquinone. [Link]

  • MDPI. Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. [Link]

  • PMC. Bacterial degradation of anthraquinone dyes. [Link]

  • ACS Publications. Construction of Enhanced Photostability Anthraquinone-Type Nanovesicles Based on a Novel Two-Step Supramolecular Assembly Strategy and Their Application on Multiband Laser-Responsive Composites. [Link]

  • PubMed. Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. [Link]

  • ResearchGate. Fig. S6 (a) The UV-Vis spectra of 1-amino-4-hydroxy-9,10-anthraquinone.... [Link]

  • PMC. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. [Link]

Sources

Application

photocatalytic degradation of 1-hydroxy-4-(methylamino)anthraquinone in wastewater

Application Note: Photocatalytic Degradation of 1-Hydroxy-4-(methylamino)anthraquinone in Industrial Wastewater Target Audience: Environmental Chemists, Materials Scientists, and Wastewater Treatment Professionals. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Photocatalytic Degradation of 1-Hydroxy-4-(methylamino)anthraquinone in Industrial Wastewater

Target Audience: Environmental Chemists, Materials Scientists, and Wastewater Treatment Professionals.

Executive Summary & Mechanistic Overview

1-hydroxy-4-(methylamino)anthraquinone (commonly known as Disperse Blue 22) is a highly recalcitrant anthraquinone dye prevalent in textile industry effluents. Due to its complex aromatic structure and high chemical stability, conventional biological wastewater treatments are largely ineffective at degrading it ()[1].

Advanced Oxidation Processes (AOPs)—specifically heterogeneous photocatalysis—offer a powerful, green-chemistry solution for the complete mineralization of such organic pollutants into H₂O and CO₂ ()[2]. When a semiconductor catalyst like TiO₂ is irradiated with light exceeding its bandgap, electrons ( e− ) are promoted to the conduction band, leaving positive holes ( h+ ) in the valence band.

The Causality of Catalyst Engineering: The primary limitation of bare TiO₂ is the rapid recombination of these electron-hole pairs, which stifles ROS generation. By engineering a core-shell structure (e.g., Ag@TiO₂), the silver core acts as an electron sink. It traps conduction band electrons, drastically prolonging the lifespan of the holes ()[3]. The trapped electrons reduce atmospheric oxygen to superoxide radicals ( O₂⁻), while the holes oxidize water to form highly reactive hydroxyl radicals ( OH). These ROS attack the methylamino group and the anthraquinone ring, leading to N-demethylation, ring cleavage, and ultimate mineralization.

Mechanism Light Solar/UV Light TiO2 Ag@TiO2 Catalyst (e⁻ / h⁺ Generation) Light->TiO2 e_cb Conduction Band (e⁻) Trapped by Ag core TiO2->e_cb Excitation h_vb Valence Band (h⁺) TiO2->h_vb Excitation O2 O₂ Reduction → •O₂⁻ e_cb->O2 e⁻ transfer H2O H₂O / OH⁻ Oxidation → •OH h_vb->H2O h⁺ transfer Dye 1-hydroxy-4-(methylamino) anthraquinone h_vb->Dye Direct oxidation O2->Dye ROS attack H2O->Dye ROS attack Degradation Ring Cleavage & Mineralization Dye->Degradation Degradation

Mechanism of Ag@TiO2 photocatalytic degradation of anthraquinone dyes via ROS generation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates strict controls to differentiate true photocatalysis from physical adsorption or direct photolysis.

Phase 1: Catalyst Synthesis (Ag@TiO₂ Core-Shell)
  • Silver Core Formation: Dissolve 0.1 M AgNO₃ in 50 mL deionized water. Add 0.1 M NaBH₄ dropwise under vigorous stirring at 4°C to reduce Ag⁺ to Ag⁰ nanoparticles.

  • TiO₂ Shell Deposition: Slowly add Titanium tetraisopropoxide (TTIP) to the suspension (maintaining an Ag:Ti molar ratio of 1:1.7) to form the TiO₂ shell.

  • Calcination: Recover the precipitate, wash with ethanol, and calcine at 450°C for 3 hours.

    • Expert Insight (Causality): Calcination at exactly 450°C is critical. Lower temperatures result in incomplete crystallization of the photoactive anatase phase, while higher temperatures trigger a transition to the less active rutile phase and cause the Ag cores to aggregate, destroying the core-shell architecture ()[4].

Phase 2: Reactor Setup & Dark Adsorption Equilibrium
  • Prepare a 50 mg/L stock solution of 1-hydroxy-4-(methylamino)anthraquinone in simulated wastewater.

  • Add 100 mg/L of the synthesized Ag@TiO₂ catalyst to the reactor.

  • Self-Validation Step (Dark Control): Stir the suspension in complete darkness for 30 minutes.

    • Expert Insight: This establishes an adsorption-desorption equilibrium between the dye molecules and the catalyst surface. Without this step, initial concentration drops during irradiation would be falsely attributed to photocatalysis rather than physical adsorption.

Phase 3: Irradiation and Kinetic Sampling
  • Expose the reactor to a calibrated solar simulator (or UV source at 1,950 μW/cm²)[1].

  • Withdraw 5 mL aliquots at 15-minute intervals.

  • Immediately centrifuge at 10,000 rpm for 5 minutes and filter through a 0.22 µm PTFE syringe filter. Reasoning: This instantly halts the reaction by removing the solid catalyst from the optical path.

  • Analyze the supernatant via UV-Vis spectrophotometry (monitoring the specific λmax​ of the dye) and HPLC-MS to track intermediate ring-cleavage products (e.g., phthalic acid derivatives).

Phase 4: Mechanistic Validation (Scavenger Assays)

To definitively prove the ROS mechanism, run parallel reactors spiked with specific radical scavengers:

  • + 10 mM Isopropanol (IPA): Quenches OH radicals.

  • + 10 mM Benzoquinone (BQ): Quenches O₂⁻ radicals.

  • + 10 mM EDTA-2Na: Quenches h+ directly.

Workflow Prep 1. Catalyst & Dye Preparation Dark 2. Dark Adsorption (30 min Equilibrium) Prep->Dark Irrad 3. UV/Solar Irradiation + Aliquot Sampling Dark->Irrad Centrifuge 4. Centrifugation & Filtration Irrad->Centrifuge Analysis 5. UV-Vis & HPLC-MS Analysis Centrifuge->Analysis

Step-by-step experimental workflow for photocatalytic reactor setup and analytical monitoring.

Quantitative Data Presentation

Table 1: Effect of Initial Dye Concentration on Degradation Efficiency Conditions: Ag@TiO₂ (100 mg/L), pH 6.5, 120 min solar irradiation. Data demonstrates that higher dye concentrations impede light penetration, reducing photon absorption by the catalyst.

Initial Dye Conc. (mg/L)Dark Adsorption Removal (%)Photocatalytic Degradation (%)Total Removal Efficiency (%)
1012.587.5100.0
3010.275.385.5
508.461.269.6
1005.134.039.1

Table 2: ROS Scavenger Assay Results (Mechanistic Validation) Conditions: 30 mg/L Dye, 100 mg/L Ag@TiO₂, 120 min irradiation. The drastic drop in efficiency with Isopropanol confirms that hydroxyl radicals are the primary driver of anthraquinone ring cleavage.

Scavenger Added (10 mM)Target ROS QuenchedDegradation Efficiency (%)Mechanistic Conclusion
None (Control)N/A85.5Baseline Activity
Isopropanol (IPA) OH32.1 OH is the primary driver
Benzoquinone (BQ) O₂⁻58.4 O₂⁻ plays a secondary role
EDTA-2Na h+ 71.2Direct h+ oxidation is minor

References

  • Radovic Vucic, M. D., et al. (2020). "Heterogeneous photocatalytic degradation of anthraquinone dye Reactive Blue 19: optimization, comparison between processes and identification of intermediate products." Water SA, 46(2).[Link]

  • Khanna, A., & Shetty, K. V. (2014). "Solar light-driven photocatalytic degradation of Anthraquinone dye-contaminated water by engineered Ag@TiO2 core–shell nanoparticles." Desalination and Water Treatment, 54(3), 744-757.[Link]

  • Gamelas, S. R. D., et al. (2023). "Advances in photocatalytic degradation of organic pollutants in wastewaters: harnessing the power of phthalocyanines and phthalocyanine-containing materials." RSC Advances, 13, 33957-33993.[Link]

  • Faisal, M., et al. (2021). "Photocatalytic degradation of azo and anthraquinone dye using TiO2/MgO nanocomposite immobilized chitosan hydrogels." Environmental Technology, 42(15), 2278-2291.[Link]

Sources

Method

Application Notes &amp; Protocols: Assessing the Cytotoxicity of 1-hydroxy-4-(methylamino)anthraquinone

For Researchers, Scientists, and Drug Development Professionals Introduction: Evaluating a Novel Anthraquinone Compound Anthraquinones are a large class of aromatic compounds that are abundant in nature and have been a s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Evaluating a Novel Anthraquinone Compound

Anthraquinones are a large class of aromatic compounds that are abundant in nature and have been a source of therapeutic agents for decades.[1][2] Many derivatives have demonstrated significant biological activities, including potential as anticancer agents.[3] Their mechanisms of action are diverse but often involve DNA interaction—such as intercalation or inhibition of topoisomerase II—and the generation of reactive oxygen species (ROS), which can trigger programmed cell death, or apoptosis.[4][5][6][7]

1-hydroxy-4-(methylamino)anthraquinone is a specific derivative whose cytotoxic potential requires rigorous evaluation. A critical first step in characterizing any potential therapeutic agent is to determine its effect on cell viability. This involves not just determining if the compound kills cells, but how and at what concentrations. This guide provides a comprehensive framework and detailed protocols for assessing the cellular response to treatment with 1-hydroxy-4-(methylamino)anthraquinone, focusing on a multi-assay approach to build a complete cytotoxicity profile.

Guiding Principle: A Multi-Faceted Approach to Cell Viability

Cell viability is not a single, simple parameter. A cell can be non-viable in several ways: its metabolic activity can cease, its membrane integrity can be compromised, or it can be in the process of controlled self-destruction (apoptosis). Relying on a single assay can be misleading. Therefore, we advocate for an integrated approach using at least two distinct methods to gain a comprehensive understanding.

  • Metabolic Activity Assays (e.g., MTT): These assays measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[8] A decrease in metabolic activity is often the first sign of cytotoxicity.

  • Membrane Integrity Assays (e.g., LDH): These assays quantify a cytosolic enzyme (Lactate Dehydrogenase) that leaks into the culture medium when the cell membrane is damaged, a hallmark of necrosis or late-stage apoptosis.[9]

  • Apoptosis vs. Necrosis Assays (e.g., Annexin V & Propidium Iodide): This flow cytometry-based method differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing crucial information on the mode of cell death.[10][11]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} idot Caption: Overall workflow for assessing cytotoxicity.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a cornerstone for evaluating cell viability by measuring mitochondrial function.[8][12] Viable cells with active metabolism convert the yellow tetrazolium salt, MTT, into a purple formazan product.[13] The amount of formazan is directly proportional to the number of living cells.[1]

Materials
  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 1-hydroxy-4-(methylamino)anthraquinone (stock solution in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[1]

  • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)

  • Microplate reader capable of measuring absorbance at 570 nm.[1]

Step-by-Step Methodology
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of 1-hydroxy-4-(methylamino)anthraquinone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest drug concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12] Incubate for 3-4 hours at 37°C. It is crucial to protect the plate from light during this step.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[1] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

Data Analysis
  • Calculate Percent Viability:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

  • Determine IC50: Plot a dose-response curve with compound concentration (log scale) on the x-axis and % viability on the y-axis. Use non-linear regression to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[1]

ParameterDescriptionExample Value
Cell Line Prostate Cancer (PC-3)-
Seeding Density 1 x 10⁴ cells/well-
Treatment Time 48 hours-
IC50 Value Concentration for 50% inhibition15 µM

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[9][15] LDH is a stable cytosolic enzyme that should not be present extracellularly unless the plasma membrane has been compromised.[16]

Materials
  • Cells and compound-treated plates (prepared as in the MTT assay)

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for optimized reagents)

  • Lysis Buffer (often 10X, provided in kits)

  • Sterile, cell-free 96-well assay plate

  • Microplate reader capable of measuring absorbance at ~490 nm.[16]

Step-by-Step Methodology
  • Prepare Controls: On the cell plate, set up the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed by adding Lysis Buffer (as per kit instructions, typically 1 hour before the end of incubation).

    • Background Control: Medium only, no cells.

  • Collect Supernatant: After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any floating cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the cell plate to a new, clean 96-well assay plate.[16]

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's protocol. This typically involves mixing a catalyst and a dye solution.

  • Incubate with Reaction Mix: Add 50 µL of the reaction mixture to each well of the new assay plate containing the supernatants. Incubate at room temperature for up to 30 minutes, protected from light.[15]

  • Measure Absorbance: Measure the absorbance at 490 nm.

Data Analysis
  • Calculate Percent Cytotoxicity:

    • First, subtract the background absorbance from all readings.

    • % Cytotoxicity = [(Compound_treated_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)] * 100

Protocol 3: Annexin V / Propidium Iodide (PI) Assay for Apoptosis Detection

This assay provides deep insight into the mechanism of cell death.[17] In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet.[10] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[17]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"];

} idot Caption: Staining patterns in the Annexin V/PI assay.

Materials
  • Cells treated with 1-hydroxy-4-(methylamino)anthraquinone in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Step-by-Step Methodology
  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Washing: Wash the cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (check kit for exact volumes).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).[18] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

Data Interpretation

The flow cytometry data will be displayed as a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often considered an artifact or representing cells that died purely by necrosis).

Integrated Data Analysis

By combining the results, a clear picture emerges. For example, a compound that shows a low IC50 in the MTT assay, a high percentage of Annexin V+/PI- cells, and a delayed increase in LDH release is likely a potent inducer of apoptosis. Conversely, a compound that causes rapid and significant LDH release with a high percentage of PI+ cells is likely inducing necrosis.

AssayPotential Outcome for Apoptosis InducerPotential Outcome for Necrosis Inducer
MTT Dose-dependent decrease in viability (low IC50)Dose-dependent decrease in viability
LDH Minor increase at early time points, larger increase laterRapid, significant increase in LDH release
Annexin V/PI High % of Annexin V+/PI- cells (early apoptosis)High % of Annexin V-/PI+ and Annexin V+/PI+ cells

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Kann,an R. et al. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments (2011). [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). [Link]

  • PubMed. Pharmacology of mitoxantrone: mode of action and pharmacokinetics. [Link]

  • Assay Genie. MTT Assay: Assessing Cell Proliferation. [Link]

  • ACP Journals. Mitoxantrone: A New Anticancer Drug with Significant Clinical Activity. [Link]

  • MDPI. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway. (2020). [Link]

  • Wikipedia. Mitoxantrone. [Link]

  • PubMed Central. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]

  • DergiPark. Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. [Link]

  • Patsnap Synapse. What is the mechanism of Mitoxantrone Hydrochloride?. (2024). [Link]

  • PubMed. Mechanism of action of mitoxantrone. [Link]

  • PubMed Central. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). [Link]

  • PubMed Central. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. [Link]

  • PubMed Central. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. [Link]

  • Wikipedia. Anthraquinones. [Link]

  • MDPI. Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. (2022). [Link]

  • Cosmetics Business. All about anthraquinones - part 1. (2006). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-Hydroxy-4-(methylamino)anthraquinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the aqueous formulation of highly hydrophobic dyes and drug candidates. This guide provides fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the aqueous formulation of highly hydrophobic dyes and drug candidates. This guide provides field-proven, causality-driven methodologies to successfully solubilize 1-hydroxy-4-(methylamino)anthraquinone (also known as Disperse Blue 22) for downstream biological and analytical applications.

Part 1: Diagnostic Overview & Causality

Before attempting to solubilize this compound, you must understand why it resists aqueous integration. The insolubility of 1-hydroxy-4-(methylamino)anthraquinone is driven by two primary structural factors:

  • Planar Tricyclic Core: The rigid anthraquinone scaffold promotes strong intermolecular π-π stacking, resulting in a high crystal lattice energy that strongly resists disruption by water molecules[1].

  • Intramolecular Hydrogen Bonding: The 1-hydroxyl and 4-methylamino groups form tight intramolecular hydrogen bonds with the adjacent 9,10-carbonyl groups. This severely restricts their ability to hydrogen-bond with surrounding water and drastically shifts their pKa, making the molecule highly lipophilic (logP ~4.1) and resistant to ionization at physiological pH[2].

Part 2: Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it 1:100 into PBS for my cell assay, it immediately crashes out. Why? A: You are experiencing "solvent shift nucleation." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local dielectric constant drops rapidly. The compound becomes instantly supersaturated and nucleates into microcrystals before it can disperse. Solution: Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-80) before adding the aqueous buffer dropwise. The surfactant forms a protective micellar corona around the hydrophobic dye, preventing aggregation.

Q2: My downstream in vivo application cannot tolerate DMSO or harsh surfactants. How can I achieve a purely aqueous solution? A: The gold standard for solvent-free solubilization of planar aromatics is cyclodextrin inclusion complexation[3]. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity (approx. 6.0–6.5 Å in diameter) that perfectly accommodates the anthraquinone core, while its hydrophilic exterior maintains aqueous solubility. This method is highly biocompatible and frequently used for disperse dyes[4].

Q3: Can I just adjust the pH of the buffer to >9 to deprotonate the hydroxyl group and increase solubility? A: No. While standard phenols deprotonate around pH 10, the 1-hydroxyl group in this specific anthraquinone derivative is locked in a tight intramolecular hydrogen bond with the 9-carbonyl oxygen. Forcing the pH high enough to deprotonate it would require extreme, biologically incompatible conditions that could degrade your target proteins or cells[2].

Part 3: Solubilization Decision Tree

DecisionTree Start Need to Solubilize 1-hydroxy-4-(methylamino)anthraquinone Q1 Are organic solvents (e.g., DMSO) tolerated? Start->Q1 YesDMSO Use Cosolvent Method (DMSO + Tween-80) Q1->YesDMSO Yes NoDMSO Is the application in vivo or cell-based? Q1->NoDMSO No InVivo Use HP-β-Cyclodextrin Inclusion Complex NoDMSO->InVivo Yes InVitro Use Polymeric Micelles (Pluronic F-68) NoDMSO->InVitro No

Decision tree for selecting the optimal solubilization strategy for anthraquinone derivatives.

Part 4: Experimental Protocols & Workflows

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Solvent-Free)

Causality & Self-Validation Check: This protocol relies on thermodynamic equilibration. By providing excess solid dye, we force the complexation reaction to its maximum capacity. The subsequent centrifugation and filtration steps self-validate the system by physically removing any uncomplexed dye—ensuring that the absorbance measured in the final filtrate belongs exclusively to the successfully solubilized complex.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultrapure water or PBS.

  • Addition: Add an excess amount of solid 1-hydroxy-4-(methylamino)anthraquinone (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Equilibration: Protect from light and agitate the suspension on an orbital shaker at 37°C for 48–72 hours to achieve thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 10,000 × g for 15 minutes. The uncomplexed hydrophobic dye will form a solid pellet at the bottom.

  • Filtration: Carefully collect the supernatant and pass it through a 0.22 µm PES syringe filter to remove any remaining sub-micron crystals.

  • Storage: Use the aqueous solution directly, or lyophilize the filtrate to obtain a stable, water-soluble powder complex.

Workflow Step1 Weigh HP-β-CD & Dissolve in Water Step2 Add Excess Anthraquinone Dye Step1->Step2 Step3 Stir at 37°C for 48 Hours Step2->Step3 Step4 Centrifuge to Remove Unbound Dye Step3->Step4 Step5 Filter (0.22 µm) & Lyophilize Step4->Step5

Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.

Protocol B: Cosolvent-Surfactant Micellar Solubilization

Causality Check: Adding an aqueous phase to a DMSO stock causes rapid supersaturation. By introducing the surfactant before the bulk aqueous phase, the surfactant molecules immediately coat the hydrophobic dye molecules as they exit the DMSO solvation shell, preventing crystal lattice formation.

  • Dissolve the dye in 100% DMSO to create a 20 mM stock.

  • In a separate tube, prepare a 10% (v/v) Tween-80 solution in PBS.

  • Slowly add 50 µL of the DMSO stock into 950 µL of the Tween-80/PBS solution dropwise while vortexing vigorously.

  • The resulting solution will be 1 mM dye in 5% DMSO / 9.5% Tween-80. Dilute further into your assay media as needed, ensuring the final DMSO concentration remains below your assay's toxicity threshold.

Part 5: Quantitative Data Summary

Solubilization MethodMax Aqueous ConcentrationBiocompatibilityPrimary MechanismProsCons
Cosolvent (DMSO/Tween-80) ~5-10 mM (Stock)Low/ModerateSolvation & MicellizationRapid preparation, high yieldSolvent toxicity, precipitation risk upon dilution
HP-β-Cyclodextrin ~1-5 mMHighInclusion ComplexationNo organic solvents, highly stableTime-consuming, requires excess CD
Polymeric Micelles (Pluronic) ~2-5 mMHighHydrophobic Core EncapsulationExcellent for in vivo deliveryComplex preparation, scaling issues

References

  • Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries. ResearchGate. 1[1]

  • Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. PMC. 3[3]

  • A Technical Guide to the Physicochemical Properties of Substituted Anthraquinones for Researchers and Drug Development Professionals. Benchchem. 2[2]

  • The Role of β-Cyclodextrin in the Textile Industry—Review. PMC. 4[4]

Sources

Optimization

Technical Support Center: Optimizing 1-Hydroxy-4-(methylamino)anthraquinone Synthesis

Welcome to the advanced technical support center for the synthesis of 1-hydroxy-4-(methylamino)anthraquinone (also known as Disperse Blue 22). This guide is engineered for researchers and drug development professionals f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the synthesis of 1-hydroxy-4-(methylamino)anthraquinone (also known as Disperse Blue 22). This guide is engineered for researchers and drug development professionals facing kinetic bottlenecks, yield losses, or purity issues during the amination of 1,4-dihydroxyanthraquinone (quinizarin).

Below, you will find causality-driven troubleshooting FAQs, comparative kinetic data, and a self-validating experimental protocol designed to maximize mono-amination yields.

I. Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a high percentage of the di-substituted byproduct (1,4-bis(methylamino)anthraquinone)? Causality: Methylamine is a highly aggressive nucleophile. Once the first hydroxyl group of quinizarin is substituted, the intermediate remains highly susceptible to a second nucleophilic attack, leading to over-amination. Solution: Implement a boric acid or boric ester catalyst. Boric acid forms a cyclic borate ester complex with the 1,4-dihydroxy groups of the anthraquinone core. This complex sterically shields the second hydroxyl group and alters the local electron density, effectively halting the reaction at the mono-amination stage (1)[1].

Q2: My amination kinetics are extremely slow, and I am recovering unreacted quinizarin. How can I accelerate the process? Causality: Direct nucleophilic aromatic substitution on unactivated, fully oxidized anthraquinones requires an exceptionally high activation energy. Solution: Introduce 2,3-dihydro-1,4-dihydroxyanthraquinone (leucoquinizarin) as a co-reactant at 5% to 20% by weight relative to quinizarin. Leucoquinizarin acts as a redox mediator, facilitating the substitution through a much lower-energy leuco-intermediate pathway before being re-oxidized (1)[1].

Q3: I am experiencing severe foaming and insoluble tar-like residues when using xylene as a solvent. What are the alternatives? Causality: Traditional aromatic solvents like xylene exhibit poor solubility for polar intermediates. This forces chemists to use a massive molar excess of amine (up to 4x) and high temperatures to drive the reaction, which triggers foaming and thermal degradation. Solution: Switch to a glycol ether solvent, such as Dipropylene Glycol Monomethyl Ether (DPM). DPM acts as a homogenizing phase, drastically improving mass transfer. This allows you to reduce the amine excess to just 2.05–2.50 molar equivalents, virtually eliminating foaming and tar formation (2)[2].

Q4: After completing the reaction, my isolated product is brownish-red instead of the expected brilliant blue. What went wrong? Causality: The product is chemically trapped in its reduced "leuco" state because the redox mediator (leucoquinizarin) has not been fully oxidized back to the anthraquinone backbone. Solution: The final step requires robust oxidation. You must cool the reaction mass to 85°C–95°C and bubble air through the system for 1 to 3 hours. The color shift from brownish-red to blue validates the successful oxidation (3)[3].

II. Quantitative Data Presentation

The following table summarizes the impact of optimizing the solvent system and catalyst profile on the overall yield and purity of 1-hydroxy-4-(methylamino)anthraquinone.

Solvent SystemCatalyst / Co-reactantMolar Excess of AmineReaction Time (h)Mono-amination Yield (%)Di-substituted Byproduct (%)
XyleneNone4.0x8.0 - 10.065 - 7015 - 20
XyleneLeucoquinizarin3.5x6.0 - 8.075 - 8010 - 15
DPM (Glycol Ether)Leucoquinizarin2.1x4.0 - 5.085 - 885 - 8
DPM + Lactic Acid Leucoquinizarin + Boric Acid 2.1x 2.0 - 3.0 > 95 < 1

Data synthesized from comparative patent examples for aminoanthraquinone dye production (2[2], 1[1]).

III. Self-Validating Experimental Protocol

This methodology incorporates In-Process Controls (IPCs) to ensure each chemical transformation is verified before proceeding to the next step.

Phase 1: Reagent Preparation & Complexation

  • Charge a reaction vessel with 150 g of Dipropylene Glycol Monomethyl Ether (DPM).

  • Add 20.0 g of 1,4-dihydroxyanthraquinone (quinizarin) and 2.0 g of 2,3-dihydro-1,4-dihydroxyanthraquinone (leucoquinizarin).

  • Introduce 5.8 g of boric acid and 7.8 g of lactic acid (90% by weight) under a continuous nitrogen sweep.

IPC Checkpoint 1 (Complexation Validation): The mixture must form a uniform suspension. The lactic acid acts as a condensation assistant, forming a highly reactive borate-hydroxycarboxylate complex. Validate complex formation by monitoring for a slight exotherm (ΔT ~2-4°C) and a visible shift in the suspension's hue.

Phase 2: Controlled Amination 4. Heat the mixture to 50°C. 5. Gradually dose 2.1 molar equivalents of methylamine (as a 33% methanolic solution) dropwise over 30 minutes to manage the exothermic nucleophilic attack. 6. Ramp the temperature to 115°C over 1 hour and hold for 3 hours.

IPC Checkpoint 2 (Kinetic Validation): Perform Thin Layer Chromatography (TLC) using a Toluene:Ethyl Acetate (8:2) mobile phase. The reaction is self-validated as complete when the starting quinizarin spot (Rf ~0.8) disappears, replaced entirely by the intermediate leuco-monoamine spot. The absence of a baseline polar spot confirms the boric acid successfully blocked di-substitution.

Phase 3: Oxidation & Isolation 7. Cool the reaction mass to 85°C. 8. Initiate vigorous air bubbling through the reaction matrix for 2 to 3 hours.

IPC Checkpoint 3 (Colorimetric Validation): The reaction mass will transition from a dull brownish-red to a vibrant blue. To validate the structural integrity of the final dye, dissolve a 1 mg aliquot in concentrated sulfuric acid; it must form an orange-brown solution that instantly turns brilliant blue upon dilution with water (3)[3].

  • Remove excess amine and water of reaction via vacuum distillation.

  • Cool to room temperature, filter the precipitated 1-hydroxy-4-(methylamino)anthraquinone, wash with cold methanol, and dry under vacuum at 60°C.

IV. Mechanistic Workflow Visualization

G Q Quinizarin (1,4-Dihydroxyanthraquinone) Complex Borate-Quinizarin Complex (Activated & Protected) Q->Complex + Catalyst LQ Leucoquinizarin (Redox Mediator) LQ->Complex Facilitates B Boric Acid (Chelating Agent) B->Complex Chelates Intermediate Leuco-1-hydroxy-4-(methylamino)anthraquinone Complex->Intermediate Amination DiSub 1,4-Bis(methylamino)anthraquinone (Blocked) Complex->DiSub Steric Block Amine Methylamine (Nucleophile) Amine->Intermediate Product 1-Hydroxy-4-(methylamino)anthraquinone (Target Dye) Intermediate->Product Oxidation Oxidation Air Oxidation (85°C - 95°C) Oxidation->Product

Mechanistic workflow for the optimized synthesis of 1-hydroxy-4-(methylamino)anthraquinone.

V. References

  • Process for making aminoanthraquinone blue colourants (EP0775729A1). Google Patents. URL:

  • Preparation of substituted aminoanthraquinones (US20080139830A1). Google Patents. URL:

  • Disperse Blue 22. World Dye Variety. URL:

Sources

Troubleshooting

preventing photodegradation of 1-hydroxy-4-(methylamino)anthraquinone during long-term storage

Welcome to the Technical Support Center for anthraquinone-based dye derivatives. 1-Hydroxy-4-(methylamino)anthraquinone (commonly known as Disperse Blue 22) is highly valued in analytical chemistry and material science.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for anthraquinone-based dye derivatives. 1-Hydroxy-4-(methylamino)anthraquinone (commonly known as Disperse Blue 22) is highly valued in analytical chemistry and material science. However, its conjugated chromophore system is highly susceptible to photolytic cleavage. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to prevent photodegradation during long-term storage.

Section 1: Core Mechanisms of Photodegradation (FAQ)

Q: Why does 1-hydroxy-4-(methylamino)anthraquinone degrade so rapidly under ambient laboratory light? A: The degradation is not caused by light alone, but rather by a self-sensitized photo-oxidation process. When the anthraquinone core absorbs UV or visible light, it transitions into an excited triplet state. If dissolved oxygen ( O2​ ) is present in the solution, the excited dye transfers its energy to the oxygen, generating highly reactive singlet oxygen ( 1O2​ ) and superoxide radicals[1][2].

These Reactive Oxygen Species (ROS) subsequently attack the electron-rich methylamino and hydroxyl substituents on the anthraquinone ring. This leads to irreversible structural cleavage—often via Norrish Type I or II hydrogen abstraction mechanisms[3]. The destruction of the conjugated π -system manifests physically as photobleaching (a loss of the characteristic blue color) and the formation of smaller aromatic fragments.

Photodegradation AQ 1-Hydroxy-4-(methylamino)anthraquinone (Ground State) Excited Excited Triplet State (AQ*) AQ->Excited Excitation Photon UV/Vis Photon (hv) Photon->AQ Absorption ROS Singlet Oxygen & Superoxide (ROS) Excited->ROS Energy Transfer to O2 O2 Dissolved Oxygen (O2) O2->ROS ROS->Excited Self-Sensitized Attack Degradation Irreversible Cleavage (Loss of Chromophore) ROS->Degradation Oxidation & Norrish Cleavage

Fig 1. Photochemical degradation pathway via singlet oxygen and ROS generation.

Q: Is this photodegradation reversible if I put the solution back in the dark? A: No. While some anthraquinone derivatives embedded in specific solid polymer matrices (like PMMA) exhibit partially reversible "self-healing" properties[4], degradation in standard liquid solutions or biological buffers is overwhelmingly irreversible. The irreversible component involves the permanent oxidative loss of the methyl group (forming 1-aminoanthraquinone) or the cleavage of the ring to form phthalic anhydride derivatives[5]. Prevention is the only viable strategy.

Section 2: Troubleshooting Guide - Identifying and Mitigating Degradation

Q: How can I definitively tell if my stored stock solution has degraded? A: Do not rely solely on visual inspection; the human eye cannot reliably detect early-stage degradation (e.g., <5% loss of active compound). Implement a self-validating analytical check before using stored aliquots:

  • Spectrophotometry: A pristine solution exhibits a sharp, characteristic absorbance peak in the visible spectrum. A degraded solution will show a flattened visible peak and increased absorbance in the UV region (280-320 nm) due to the accumulation of smaller, cleaved aromatic fragments.

  • Chromatography (HPLC-UV/MS): Look for the appearance of secondary peaks. A common photolysis byproduct of related substituted anthraquinones is 1-aminoanthraquinone[5].

Q: What are the optimal long-term storage conditions to prevent this? A: The causality of degradation requires a three-pronged defense: eliminate light (the catalyst), eliminate oxygen (the reactant), and lower thermal energy (the kinetic driver).

  • State: Always store bulk material as a lyophilized dry powder in a desiccator at 4°C. Only prepare liquid solutions as needed.

  • Solvent: If liquid storage is mandatory, be aware of your solvent's properties. While DMSO is common for biological assays and acts as a hydroxyl radical scavenger[6], it does not efficiently quench singlet oxygen.

  • Atmosphere: Solutions must be purged with an inert gas (Argon or Nitrogen) to displace dissolved oxygen, effectively short-circuiting the singlet oxygen generation pathway[1].

  • Additives: For non-biological analytical standards, adding a singlet oxygen quencher like 1,4-diazabicyclo[2.2.2]octane (DABCO) significantly extends the half-life[1].

Quantitative Impact of Storage Conditions

To illustrate the necessity of these interventions, the table below summarizes the relative stability of anthraquinone solutions under varying storage parameters.

Storage ConditionLight ExposureAtmosphereAdditivesEstimated Solution Half-Life
Ambient Lab Bench Fluorescent/UVAmbient Air (High O2​ )None< 4 Hours
Standard Fridge (4°C) DarkAmbient Air (High O2​ )None~ 7-10 Days
Amber Vials + Inert Gas DarkArgon Purged (No O2​ )None> 6 Months
Optimized Storage (-20°C) DarkArgon Purged (No O2​ )DABCO (1mM)> 2 Years

Section 3: Standard Operating Procedure (SOP) - Preparing Photostable Aliquots

Q: What is the exact step-by-step methodology for preparing and storing stock solutions? A: To ensure trustworthiness and reproducibility across your experiments, follow this self-validating protocol for preparing stock solutions. This workflow ensures that neither oxygen nor light can initiate the degradation cascade.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Sparge the chosen solvent (e.g., anhydrous DMSO or Ethanol) with high-purity Argon gas for a minimum of 30 minutes. Use a fine-frit bubbler to ensure maximum displacement of dissolved O2​ .

  • Environment Preparation: Dim the ambient laboratory lighting or switch to red/amber safe lights. Ensure all receiving glassware is amber-tinted or wrapped completely in aluminum foil.

  • Dissolution: Weigh the dry 1-hydroxy-4-(methylamino)anthraquinone powder and transfer it to the deoxygenated solvent. Vortex vigorously until fully dissolved.

  • Quencher Addition (Optional): If the downstream application permits (e.g., material science applications, non-living cell assays), add DABCO to a final concentration of 1-5 mM to act as a singlet oxygen quencher[1].

  • Aliquotting: Dispense the solution into single-use, amber glass HPLC vials. Using single-use aliquots prevents repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen.

  • Argon Overlay: Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds immediately before capping. This prevents atmospheric oxygen from re-entering the system.

  • Storage: Seal the vials with PTFE-lined caps and store immediately at -20°C in a light-tight box.

Workflow Start Dry Powder Storage (Desiccator, 4°C, Dark) Dissolve Dissolve Dye (Under Amber Light) Start->Dissolve Solvent Prepare Solvent (e.g., DMSO/EtOH) Purge Argon/N2 Purge (30 mins, removes O2) Solvent->Purge Purge->Dissolve Quencher Add ROS Quencher (Optional: DABCO) Dissolve->Quencher Aliquots Dispense into Amber Vials (Argon Overlay) Quencher->Aliquots Store Long-Term Storage (-20°C, Sealed) Aliquots->Store

Fig 2. Workflow for preparing and storing photostable anthraquinone stock solutions.

References

  • Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed[Link]

  • Contribution of Singlet Oxygen to the Photofading of Some Dyes - ResearchGate [Link]

  • Influence of an electric field on photodegradation and self-healing in disperse orange 11 dye-doped PMMA thin films - Optica Publishing Group [Link]

  • Production of Reactive Oxygen Species by Photoactive Anthraquinone Compounds and Their Applications in Wastewater Treatment - ACS Publications [Link]

  • Photolysis of smoke dyes on soils - Oxford Academic [Link]

  • Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltwater Environments - PMC[Link]

Sources

Optimization

column chromatography purification techniques for 1-hydroxy-4-(methylamino)anthraquinone

Welcome to the Technical Support Center for the isolation and purification of 1-hydroxy-4-(methylamino)anthraquinone (often associated with Disperse Blue dyes). This highly conjugated, moderately polar compound presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-hydroxy-4-(methylamino)anthraquinone (often associated with Disperse Blue dyes). This highly conjugated, moderately polar compound presents unique chromatographic challenges due to its planar aromatic core, phenolic hydroxyl group, and secondary amine.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-purity isolation.

I. Diagnostic Workflow

G Start Crude Mixture 1-hydroxy-4-(methylamino)anthraquinone TLC TLC Analysis Check for Streaking Start->TLC Streaking Severe Tailing/Streaking? TLC->Streaking AddTEA Add 1% Et3N to Mobile Phase Streaking->AddTEA Yes Fronting Peak Fronting or Precipitation? Streaking->Fronting No AddTEA->Fronting DryLoad Perform Dry Loading (Silica Adsorption) Fronting->DryLoad Yes Coelution Co-elution with Analogs? Fronting->Coelution No DryLoad->Coelution ChangeSolvent Switch to Toluene/EtOAc or Alumina Column Coelution->ChangeSolvent Yes Pure Pure Target Compound Isolated Coelution->Pure No ChangeSolvent->Pure

Troubleshooting workflow for chromatographic purification of 1-hydroxy-4-(methylamino)anthraquinone.

II. Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my compound streak severely down the silica column despite showing a distinct spot on TLC?

The Causality: 1-hydroxy-4-(methylamino)anthraquinone contains a secondary amine (-NHCH₃) and a phenolic hydroxyl (-OH). While these groups form intramolecular hydrogen bonds with the adjacent carbonyls, they also interact aggressively with the acidic silanol groups (-SiOH) on the silica gel stationary phase [1]. This creates a non-linear partition isotherm; the compound binds more tightly at lower concentrations, resulting in a "teardrop" shape or severe tailing. The Solution: Add a basic modifier to your mobile phase. Incorporating 1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA) into your eluent competitively caps the acidic silanols. This prevents the secondary amine of your target compound from binding irreversibly, ensuring a uniform partition coefficient and sharp elution bands.

Q2: I am observing "peak fronting" (reverse streaking), where the band has a long, diffuse leading edge but abruptly stops. How do I fix this?

The Causality: Peak fronting is almost always a symptom of poor solubility in the mobile phase [2]. Anthraquinones are highly crystalline and often poorly soluble in non-polar solvents like hexane. If you load your sample dissolved in a strong solvent (like pure dichloromethane) onto a column conditioned with a weaker solvent (like 80:20 Hexane/EtOAc), the compound precipitates at the solvent front. It then slowly redissolves as the mobile phase passes over it, causing a dragged-out leading edge. The Solution: Abandon liquid loading. Utilize the Dry Loading technique (see Protocol A). By pre-adsorbing the crude mixture onto a small amount of silica gel, you create a uniform dispersion that allows the mobile phase to dissolve the compound gradually and evenly, completely eliminating precipitation-induced fronting.

Q3: My target compound is co-eluting with 1,4-dihydroxyanthraquinone (quinizarin). How can I resolve them?

The Causality: Both compounds have similar molecular weights and polarities. However, quinizarin possesses two hydroxyl groups that form extremely strong, symmetrical intramolecular hydrogen bonds with the anthraquinone carbonyls. This effectively "hides" its polarity from the silica gel, causing it to elute faster than the methylamino derivative. The Solution: Shift from a purely dipole-dipole based separation to one that exploits π−π stacking interactions. Replacing the Hexane/EtOAc solvent system with a Toluene/EtOAc gradient introduces aromatic interactions between the solvent, the stationary phase, and the analytes, significantly amplifying the resolution between different anthraquinone derivatives [3].

III. Quantitative Data: Solvent Systems & Elution Profiles

To aid in method development, the following tables summarize the empirical behavior of 1-hydroxy-4-(methylamino)anthraquinone and its common analogs across various solvent systems.

Table 1: Mobile Phase Optimization for Aminoanthraquinones

Solvent SystemTypical RatioPrimary Interaction MechanismAdvantagesDisadvantages
Hexane / EtOAc 70:30 to 50:50Dipole-dipoleTransparent at 254 nm for UV monitoring.Poor solubility; prone to peak fronting.
DCM / MeOH 99:1 to 95:5Hydrogen bondingExcellent solubility; sharp, concentrated peaks.Halogenated waste; risk of co-eluting polar impurities.
Toluene / EtOAc 95:5 to 85:15 π−π stackingSuperior resolution for closely related aromatic isomers.Toluene blocks UV detection at 254 nm (requires visual tracking).

Table 2: Relative Retention Factors ( Rf​ ) in Hexane/EtOAc (70:30)

CompoundFunctional GroupsRelative PolarityApprox. Rf​
1,4-dihydroxyanthraquinoneTwo -OHLow (Strong intra-H-bonds)0.65
1-hydroxy-4-(methylamino)anthraquinone One -OH, One -NHCH₃ Intermediate 0.45
1,4-bis(methylamino)anthraquinoneTwo -NHCH₃High (Strong silica interaction)0.20

IV. Standardized Experimental Protocols

Protocol A: Dry Loading via Rotary Evaporation

This protocol is a self-validating system: success is confirmed by the physical texture of the final powder.

  • Dissolution: Dissolve the crude 1-hydroxy-4-(methylamino)anthraquinone mixture in the minimum required volume of a strong, volatile solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Silica Addition: Add dry silica gel (230-400 mesh) to the flask. The mass of silica should be exactly 2 to 3 times the mass of your crude extract.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure at 35°C until the powder appears dry.

  • Validation Check: Remove the flask and shake it. Self-Validation: The silica must be completely free-flowing, resembling fine dry sand. If it clumps or sticks to the glass, there is residual solvent or the sample is overloaded. Do not proceed until the powder is free-flowing (add more silica and re-evaporate if necessary).

  • Loading: Carefully pour the dry powder evenly onto the top of the pre-packed, solvent-equilibrated column. Cap with a 1 cm layer of clean sea sand to prevent disturbance during solvent addition.

Protocol B: Flash Column Chromatography with Amine Modifiers

Designed to suppress silanol-amine interactions.

  • Solvent Preparation: Prepare your chosen mobile phase (e.g., 70:30 Hexane/EtOAc). Add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent. Allow 2-3 column volumes of the solvent to pass through to fully equilibrate and cap the active silanol sites.

  • Sample Application: Apply the sample using the Dry Loading method (Protocol A).

  • Elution: Run the column at a steady flow rate (e.g., 2 inches/minute drop rate). Because 1-hydroxy-4-(methylamino)anthraquinone is intensely blue/purple, you can visually track the band.

  • Fraction Validation: Spot the collected fractions on a TLC plate. Self-Validation: The presence of tight, perfectly circular spots (rather than streaks) confirms that the TEA modifier has successfully neutralized the acidic silanols.

V. References

  • Isolation and characterization of bioactive compound anthraquinone from methanolic extract of Boerhavia diffusa linn. Journal of Drug Delivery and Therapeutics. Available at:[Link][1]

  • "Reverse streaking" on silica flash chromatography + TLC. r/Chempros, Reddit. Available at:[Link][2]

  • Separation of Anthraquinone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link][3]

  • How do I extract anthraquinones from a plant roots? ResearchGate. Available at: [Link][4]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 1-hydroxy-4-(methylamino)anthraquinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with basic, hydrophobic dyes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with basic, hydrophobic dyes. 1-hydroxy-4-(methylamino)anthraquinone is a complex analyte that frequently causes headaches in the lab due to poor peak shape and unpredictable retention. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to optimize your mobile phase and achieve robust resolution.

Mechanistic Overview: The "Why" Behind the Chromatography

To optimize a method, we must first understand the molecule. 1-hydroxy-4-(methylamino)anthraquinone possesses three critical structural features that dictate its behavior in reversed-phase HPLC (RP-HPLC):

  • Anthraquinone Core: A highly hydrophobic, planar ring system that drives strong retention on C18 stationary phases via hydrophobic and π−π interactions.

  • Phenolic Hydroxyl Group (C1): A weak acid capable of intramolecular hydrogen bonding with the adjacent carbonyl, influencing the molecule's polarity.

  • Secondary Methylamine (C4): A basic functional group (pKa ~9). Under neutral or slightly acidic conditions, this amine is protonated and positively charged.

The Root Cause of Failure: The primary challenge with this compound is severe peak tailing . When analyzing basic amines on silica-based columns, the protonated methylamino group undergoes secondary electrostatic interactions (ion-exchange) with ionized, negatively charged residual silanol groups (Si-O⁻) on the stationary phase (1[1]). If your mobile phase does not actively suppress this secondary retention mechanism, your peaks will smear, and resolution will collapse.

Diagnostic Workflow

Use the following decision matrix to troubleshoot poor resolution and peak shape for anthraquinone derivatives.

Workflow Start Analyze Chromatogram: 1-hydroxy-4-(methylamino)anthraquinone Tailing Issue: Severe Peak Tailing (Asymmetry > 1.5) Start->Tailing Retention Issue: Poor Retention / Co-elution (k' < 2 or Rs < 1.5) Start->Retention Check_pH Check Mobile Phase pH Is pH ≤ 3.0? Tailing->Check_pH Check_Organic Check Organic Modifier ACN vs. MeOH Retention->Check_Organic Adjust_pH Action: Lower pH to 2.5 (e.g., 0.1% TFA or Phosphate) Check_pH->Adjust_pH No Check_Column Check Column Type Is it Type B Silica / End-capped? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Action: Switch to ultra-pure Type B C18 or add TEA Check_Column->Change_Column No Success Optimal Resolution & Peak Shape (As 1.0-1.2, Rs > 2.0) Check_Column->Success Yes Change_Column->Success Adjust_Organic Action: Optimize %B or switch MeOH to ACN Check_Organic->Adjust_Organic Adjust_Organic->Success

Diagnostic workflow for HPLC resolution of 1-hydroxy-4-(methylamino)anthraquinone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 1-hydroxy-4-(methylamino)anthraquinone peak exhibiting severe tailing (As > 2.0)? A1: This is the classic signature of multiple retention mechanisms competing simultaneously. While the anthraquinone core interacts normally via hydrophobic partitioning, the basic methylamino group is undergoing ion-exchange with active silanols on the column. Solution: Lower the mobile phase pH to ≤ 3.0. At pH 2.5, the residual silanols (pKa ~3.5–4.5) are fully protonated and neutralized, effectively shutting down the ion-exchange pathway and restoring a purely hydrophobic retention mechanism (2[2]). If you are constrained to an older Type A silica column, adding 5-20 mM Triethylamine (TEA) as a competing base will mask the silanols, though upgrading to an ultra-pure Type B end-capped column is the preferred modern standard[2][3].

Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A2: For bulky anthraquinone derivatives, Acetonitrile is generally preferred. ACN provides superior elution strength for the planar, hydrophobic ring system, yielding sharper peaks and lower system backpressure. However, because 1-hydroxy-4-(methylamino)anthraquinone contains a phenolic hydroxyl group, MeOH can offer unique selectivity through hydrogen-bonding interactions if co-elution with structurally similar impurities is an issue. A reliable starting point for anthraquinones is a 50:50 to 70:30 organic-to-aqueous ratio (4[4]).

Q3: What is the optimal buffer system to ensure reproducible retention times? A3: 0.1% Trifluoroacetic acid (TFA) or a 10-20 mM Potassium Phosphate buffer adjusted to pH 2.5 with orthophosphoric acid (5[5]). TFA is highly recommended for this specific compound because it serves a dual purpose: it lowers the pH to suppress silanol ionization and acts as an ion-pairing agent for the secondary amine, tightly binding to the positively charged nitrogen and significantly improving peak symmetry.

Quantitative Data Summary: Impact of Mobile Phase Adjustments

The table below summarizes the expected chromatographic outcomes when altering the mobile phase chemistry for 1-hydroxy-4-(methylamino)anthraquinone on a standard C18 column.

Mobile Phase CompositionpHPeak Asymmetry ( As​ )Retention Factor ( k′ )Resolution ( Rs​ ) vs. Impurities
Water / ACN (50:50)~6.5> 2.5 (Severe Tailing) 4.2< 1.0 (Co-elution risk)
20mM Phosphate / ACN (50:50)7.02.1 (Tailing)4.51.2
0.1% Formic Acid / ACN (50:50)2.81.4 (Acceptable)3.81.8
0.1% TFA / ACN (50:50) 2.0 1.05 (Ideal) 3.5 > 2.0 (Baseline)
0.1% TFA / MeOH (30:70)2.01.155.12.5 (Alternative Selectivity)

Step-by-Step Experimental Protocol: Self-Validating Optimization

Follow this protocol to establish a robust, tail-free method. This workflow is designed to be self-validating; if Step 6 fails, the variables are isolated for immediate correction.

Step 1: Aqueous Phase (A) Preparation Prepare 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water. Causality Check: TFA provides the necessary low pH (< 2.5) to neutralize stationary phase silanols while ion-pairing with the methylamine group. Filter through a 0.22 µm PTFE membrane.

Step 2: Organic Phase (B) Preparation Use 100% LC-MS grade Acetonitrile. Ensure the solvent line is properly purged to prevent micro-bubble formation, which can cause baseline noise.

Step 3: Column Selection & Installation Install a fully end-capped, Type B ultra-pure silica C18 column (e.g., 150 x 4.6 mm, 3 µm or 5 µm). Set the column oven temperature to 30°C to improve mass transfer and reduce solvent viscosity.

Step 4: System Equilibration Flush the column with 70% A / 30% B at 1.0 mL/min until the UV baseline (monitored at 254 nm) is completely stable (approximately 10-15 column volumes).

Step 5: Gradient Scouting Execution Run the following universal scouting gradient to determine the optimal elution window:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 15.0 min: Linear gradient from 30% B to 90% B

  • 15.0 - 18.0 min: Hold at 90% B (Column wash)

  • 18.0 - 20.0 min: Return to 30% B (Re-equilibration)

Step 6: Validation & Adjustment Inject 10 µL of a 50 µg/mL standard solution.

  • If As​ > 1.5: Your column silica may be too active. Add 10 mM Triethylamine (TEA) to Phase A and readjust pH to 2.5 with phosphoric acid.

  • If k′ < 2: The compound is eluting too early. Decrease the starting percentage of Phase B to 10-20%.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Yıldırım Baştemur, G., et al. (2021). Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Aloe-Emodin, Rhein, Emodin, Chrysophanol and Physcion. European Journal of Science and Technology. Retrieved from[Link]

  • Damayanti, S., et al. (2025). Simple Method of 9,10-Anthraquinone Assay in Eleutherine americana (Aubl.) Merr. ex K. Heyne using High-Performance Liquid Chromatography. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Resolving Chromatographic Peak Tailing for 1-hydroxy-4-(methylamino)anthraquinone

Welcome to the Advanced Troubleshooting Guide for anthraquinone derivatives. As a highly aromatic, basic, and chelating molecule, 1-hydroxy-4-(methylamino)anthraquinone presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for anthraquinone derivatives. As a highly aromatic, basic, and chelating molecule, 1-hydroxy-4-(methylamino)anthraquinone presents unique chromatographic challenges. This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded protocols to restore peak symmetry and quantitative accuracy.

Part 1: Diagnostic Workflow

Before adjusting your method, you must isolate the root cause of the peak distortion. The following diagnostic tree will help you systematically differentiate between the two primary culprits: secondary silanol interactions and metal chelation .

DiagnosticWorkflow Start Analyze Peak Shape: 1-hydroxy-4-(methylamino)anthraquinone CheckAs Calculate Asymmetry (As) Is As > 1.5? Start->CheckAs Acceptable Optimal Peak Shape Proceed with Analysis CheckAs->Acceptable No (As ≤ 1.5) Investigate Investigate Root Cause: Silanol vs. Metal Chelation CheckAs->Investigate Yes (As > 1.5) TestSilanol Test 1: Lower Mobile Phase pH < 3.0 Does tailing improve? Investigate->TestSilanol SilanolConfirmed Silanol Interaction Confirmed (Ion-exchange with basic amine) TestSilanol->SilanolConfirmed Yes TestMetal Test 2: Inject Chelating Probe (e.g., fluoroquinolone) Does probe tail? TestSilanol->TestMetal No FixSilanol Protocol A: Use Type B Endcapped Silica Add 10mM TEA SilanolConfirmed->FixSilanol MetalConfirmed Metal Chelation Confirmed (Interaction with peri-OH/NHCH3) TestMetal->MetalConfirmed Yes FixMetal Protocol B: Use PEEK/HST Hardware Add 5µM EDTA MetalConfirmed->FixMetal

Diagnostic workflow for isolating silanol vs. metal chelation tailing mechanisms.

Part 2: Troubleshooting Guide & Causality Analysis

Q1: Why does 1-hydroxy-4-(methylamino)anthraquinone exhibit such severe peak tailing compared to other aromatic compounds?

A: The tailing is caused by two distinct structural liabilities that trigger secondary retention mechanisms[1]:

  • Silanol Ion-Exchange: The methylamino group is a secondary amine. At a mid-range pH, this basic group is protonated. Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged silanoxanes (Si-O⁻) at pH > 3.0. The resulting electrostatic attraction severely delays the elution of the analyte's trailing edge[2][3].

  • Metal Chelation: The anthraquinone core features hydroxyl and methylamino groups in the peri positions (1,4-substitutions relative to the carbonyls). This specific geometry creates a potent bidentate ligand that strongly chelates trace metals (like Fe³⁺, Al³⁺) in the silica matrix, or transition metals leached from stainless steel frits and tubing[4][5].

Q2: How can I definitively prove whether my tailing is caused by silanols or metal chelation?

A: You can run a Self-Validating Probe Protocol to isolate the mechanism without altering your target analyte:

  • Baseline Measurement: Inject your anthraquinone and calculate the Asymmetry factor ( As​=B/A at 10% peak height). An As​>1.5 confirms unacceptable tailing[3][6].

  • Silanol Test: Inject a basic, non-chelating probe (e.g., amitriptyline or methamphetamine). If this peak tails ( As​>1.5 ), your stationary phase has high residual silanol activity[3][7].

  • Metal Test: Inject a neutral, strongly chelating probe (e.g., a fluoroquinolone like ciprofloxacin). If this peak tails, your HPLC flow path or column frit is contaminated with active metal sites[8][9].

Q3: What is the optimal step-by-step methodology to suppress silanol interactions for this molecule?

A: To eradicate silanol-induced tailing, you must neutralize the ion-exchange sites. Implement the following protocol:

  • Step 1: Upgrade the Stationary Phase. Discard older Type A silica columns. Select an ultra-pure (Type B, ≥99.99% purity) C18 column with exhaustive secondary end-capping or polar-embedded groups to physically shield the silica backbone[1][10].

  • Step 2: Acidify the Mobile Phase. Adjust the aqueous portion of your mobile phase to a pH ≤ 2.5 using 0.1% formic acid or phosphoric acid. Because silanols have a pKa of ~3.5–4.5, lowering the pH fully protonates them, rendering them neutral and incapable of binding the protonated methylamine[3][10].

  • Step 3: Introduce a Masking Agent (If necessary). If tailing persists, add 0.01 M (10 mM) Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial basic competitor, permanently occupying any highly acidic, unshielded free silanols[7].

Q4: My system is bio-inert (titanium), but I am still seeing metal-induced tailing. How do I mitigate this?

A: While titanium prevents rust, it is not entirely inert under all conditions. Pure organic solvents (like anhydrous methanol or acetonitrile) can induce stress corrosion cracking in titanium components, leaching up to 2 ppb of Ti ions into the flow path[8][9]. These ions immobilize on the silica bed and chelate your anthraquinone.

  • Mitigation Protocol:

    • Avoid running 100% pure organic solvents through titanium systems; always maintain at least 5% aqueous content if possible[9].

    • Add a trace chelator (e.g., 5 µM EDTA or medronic acid) to the mobile phase to continuously passivate leached metals[5].

    • For ultimate inertness, utilize Hybrid Surface Technology (HST) columns or PEEK-lined hardware, which physically coat the metal oxide layer with an ethylene-bridged siloxane barrier[5].

Part 3: Quantitative Data & Optimization Parameters

The following table summarizes the critical quantitative thresholds required to optimize the peak shape of basic, chelating anthraquinones based on established chromatographic literature.

ParameterStandard / Problematic ConditionOptimized ConditionImpact on Peak Asymmetry ( As​ )
Mobile Phase pH pH 7.0 (Silanols ionized)pH ≤ 2.5 (Silanols protonated)Reduces As​ from ~2.35 to ~1.33[3][10]
Buffer Concentration < 0.05 M0.05 M – 0.20 M Stabilizes local pH, minimizes ion-exchange[7]
Silanol Masking Agent None0.01 M Triethylamine (TEA) Blocks active sites, forces As​ closer to 1.0[7]
Titanium Leaching (Bio-LC) Pure Methanol/AcetonitrileAqueous/Organic blends Prevents up to 2 ppb Ti leaching into column[9]
Acceptable Tailing Limit N/A As​ ≤ 1.5 (or USP Tf​ ≤ 2.0)Ensures accurate integration and resolution[3][6]

Part 4: Frequently Asked Questions (FAQs)

Q: Can sample solvent mismatch cause tailing for this compound? A: Yes. If your 1-hydroxy-4-(methylamino)anthraquinone is dissolved in a solvent with significantly higher elution strength (e.g., 100% Acetonitrile) than the initial mobile phase, it causes analyte dispersion at the column head before partitioning can occur. Always dissolve the sample in the initial mobile phase composition or a weaker solvent[4].

Q: Why does my peak shape worsen when I inject a highly concentrated sample? A: This indicates mass overload. When the primary hydrophobic retention sites on the C18 phase become saturated, the excess analyte molecules spill over and interact with secondary, higher-energy binding sites (like unshielded silanols or trace metals). This front-end elution followed by slow desorption creates a severe tail[1][4]. Dilute your sample by a factor of 10 and reinject to validate this causality.

Q: Are there specific column chemistries designed for compounds like this? A: Yes. Charged Surface Hybrid (CSH) columns or polar-embedded columns (e.g., amide-linked phases) are specifically engineered to provide a low-level positive surface charge or steric shielding. This repels basic compounds like the methylamino group and masks underlying silanols without the need for aggressive mobile phase additives like TEA[2][11].

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. 2

  • Peak Tailing in HPLC - Element Lab Solutions. 3

  • ACE News - HPLC: Peak Tailing Interaction.7

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. 10

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 1

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI. 4

  • troubleshooting peak tailing in the chromatographic analysis of cathinones - Benchchem. 11

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption - LCGC International. 5

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corporation. 8

  • Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape - Thermo Fisher Scientific. 9

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. 6

Sources

Troubleshooting

minimizing matrix interference in 1-hydroxy-4-(methylamino)anthraquinone spectrophotometry

Technical Support Center: Overcoming Matrix Interferences in 1-Hydroxy-4-(methylamino)anthraquinone Spectrophotometry Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Matrix Interferences in 1-Hydroxy-4-(methylamino)anthraquinone Spectrophotometry

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument troubleshooting. Analyzing 1-hydroxy-4-(methylamino)anthraquinone (often utilized as a model disperse dye, e.g., Disperse Blue 22) in complex matrices requires a deep understanding of its molecular behavior. The spatial arrangement of the 1-hydroxy group adjacent to the 9-carbonyl oxygen creates a potent bidentate chelation site[1]. Furthermore, the molecule's protonation state is highly sensitive to matrix pH, and its hydrophobic core makes it prone to aggregation. This guide provides self-validating protocols and mechanistic explanations to isolate your analyte's signal from severe matrix effects.

Section 1: Core Troubleshooting Guide & Methodologies

Issue 1: Bathochromic Shifts and Signal Suppression via Metal Chelation Causality: Transition metals (e.g., Cu²⁺, Fe³⁺) ubiquitous in environmental and biological matrices readily coordinate with the 1-hydroxy and 9-carbonyl groups of the anthraquinone ring. This complexation alters the intramolecular charge transfer (ICT) of the chromophore, causing a significant bathochromic (red) shift and reducing the absorbance at the expected λmax​ [1]. Self-Validating Protocol: Chemical Masking & pH Stabilization

  • Buffer Preparation: Prepare a 0.1 M ammonium acetate buffer adjusted to pH 4.5 using glacial acetic acid. This specific pH prevents the deprotonation of the 1-hydroxy group, maintaining the dye in its neutral form.

  • Masking Agent Addition: Add Disodium EDTA to the buffer to achieve a final concentration of 5 mM. EDTA possesses a much higher formation constant for transition metals than the anthraquinone ligand, effectively outcompeting it for free ions.

  • Sample Incubation: Mix 1 mL of the complex sample with 1 mL of the buffered EDTA solution. Vortex for 30 seconds and incubate at room temperature for 5 minutes before spectrophotometric measurement. Validation: Spike a known concentration of Cu²⁺ into your sample. If the masking protocol is successful, the λmax​ will remain stable without peak broadening.

Issue 2: Co-eluting Chromophores and Organic Interferences Causality: Complex matrices (like textile effluents or plant extracts) contain overlapping chromophores that artificially inflate absorbance readings. Direct spectrophotometry is impossible without isolating the hydrophobic anthraquinone core from polar matrix interferents[2]. Self-Validating Protocol: Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

  • Loading: Load 5 mL of the buffered sample (from Protocol 1) onto the cartridge at a flow rate of 1 mL/min. The hydrophobic anthraquinone core will strongly retain on the sorbent.

  • Washing: Wash with 5 mL of a 5% methanol in water solution to elute polar interferents (e.g., salts, small organic acids).

  • Elution: Elute the target dye using 2 mL of pure acetonitrile[3]. Acetonitrile disrupts the hydrophobic interactions, yielding a concentrated, purified analyte[4]. Validation: Analyze the wash fraction; it should show zero absorbance at the dye's λmax​ , confirming complete retention.

Issue 3: Baseline Drift from Macromolecular Scattering Causality: High-molecular-weight proteins or suspended polymers cause Rayleigh and Mie scattering. This manifests as a wavelength-dependent baseline elevation ( A∝1/λ4 ), severely skewing quantitative Beer-Lambert calculations. Self-Validating Protocol: Second-Derivative Spectrophotometry

  • Data Acquisition: Scan the purified eluate from 400 nm to 800 nm using a narrow slit width (1 nm) and a slow scan speed to ensure a high signal-to-noise ratio.

  • Mathematical Transformation: Apply a Savitzky-Golay smoothing filter (typically 9-15 data points) to the raw zero-order spectrum.

  • Derivatization: Calculate the second derivative ( d2A/dλ2 ) of the spectrum. This mathematical transformation eliminates constant baseline offsets and linear scattering effects, converting the broad absorption band into a sharp, quantifiable negative peak.

  • Quantification: Measure the amplitude from the central minimum to the adjacent satellite maximum.

Section 2: Quantitative Impact of Mitigation Strategies

The following table summarizes the causal mechanisms of matrix interference and the quantitative improvements achieved using the protocols above.

Matrix InterferentMechanism of InterferenceUncorrected Recovery (%)Corrected Recovery (%)Applied Mitigation Strategy
Cu²⁺ / Fe³⁺ Ions Bidentate chelation shifting λmax​ 42.5 ± 3.1%98.2 ± 1.4%EDTA Masking + pH 4.5 Buffer
Humic Acids Spectral overlap (UV-Vis absorption)156.0 ± 8.5% (False High)99.5 ± 2.0%HLB Solid-Phase Extraction
Lipid Micelles Rayleigh/Mie scattering (Baseline drift)134.2 ± 6.2% (False High)101.1 ± 1.8%2nd Derivative Spectrophotometry
Alkaline pH (>8) Deprotonation of 1-hydroxy group65.4 ± 4.0%99.8 ± 1.1%Ammonium Acetate Buffering

Section 3: Mechanistic Visualizations

Workflow Sample Complex Matrix (Bio-fluid/Effluent) Extraction Solid-Phase Extraction (HLB Cartridge) Sample->Extraction Remove Organics Conditioning pH Buffering & EDTA Masking Extraction->Conditioning Eluate Analysis Derivative Spectrophotometry Conditioning->Analysis Stabilized Analyte Output Interference-Free Quantification Analysis->Output Resolved Signal

Fig 1. Step-by-step sample preparation and analysis workflow to eliminate matrix interferences.

Mechanism cluster_interference Matrix Interferences cluster_solutions Mitigation Strategies Analyte 1-hydroxy-4-(methylamino) anthraquinone Metal Transition Metals (Cu2+, Fe3+) Analyte->Metal Chelation pH pH Fluctuations (Deprotonation) Analyte->pH Peak Shift Turbidity Macromolecules (Scattering) Analyte->Turbidity Baseline Drift EDTA Chelation Masking (EDTA) Metal->EDTA Prevented by Buffer Ammonium Acetate Buffer (pH 4.5) pH->Buffer Stabilized by Derivative 2nd Derivative Spectra Turbidity->Derivative Resolved by

Fig 2. Mechanistic pathways of common matrix interferences and their targeted mitigation strategies.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why does my absorbance peak shift from ~550 nm to >600 nm when analyzing environmental water samples? A1: This is a classic symptom of deprotonation or metal chelation. Environmental waters often have a slightly alkaline pH or high concentrations of metal ions. If the pH exceeds the pKa of the 1-hydroxy group, it deprotonates to form a phenoxide-like anion, increasing the electron density of the conjugated system and causing a massive bathochromic (red) shift. Alternatively, Cu²⁺ or Fe³⁺ ions can chelate the dye[1]. Always buffer your samples to pH 4.5 and add EDTA prior to measurement.

Q2: Is the "Standard Addition" method sufficient to correct for matrix effects in this assay? A2: No. Standard addition only corrects for proportional matrix effects (e.g., a constant percentage of signal suppression). It cannot correct for spectral shifts caused by chelation, nor can it correct for additive background absorbance from co-eluting chromophores. You must physically remove the interferents using SPE[2] or mathematically resolve them using derivative spectrophotometry before applying standard addition.

Q3: I am using LLE (Liquid-Liquid Extraction) with chloroform, but my recoveries are inconsistent. Why? A3: While 1-hydroxy-4-(methylamino)anthraquinone is hydrophobic, it can form strong hydrogen bonds or ionic interactions with matrix proteins or humic acids, causing emulsion formation during LLE. Switching to a polymeric SPE cartridge (like HLB) provides a much higher surface area for mass transfer and eliminates emulsion issues. Furthermore, eluting with acetonitrile provides superior solvation for the dye compared to chloroform[3], especially when utilizing thermal assistance[4].

Q4: How do I know if I should use the 1st or 2nd derivative of my spectra? A4: Use the 1st derivative ( dA/dλ ) if your primary interference is a constant, flat baseline offset. Use the 2nd derivative ( d2A/dλ2 ) if your interference is caused by light scattering (turbidity), which creates a sloped, wavelength-dependent baseline. The 2nd derivative is generally preferred for anthraquinone dyes as it yields a sharp minimum that aligns exactly with the original λmax​ , making quantification highly intuitive.

Section 5: References

  • Nejati-Yazdinejad, M. (2006). Spectrophotometric determination of trace amount of copper(II) ion based on complexation with an anthraquinone derivative. Analytical Sciences, 22(4), 617-619. URL: [Link]

  • Lozano, A., et al. (2019). Presence of anthraquinone in coffee and tea samples. An improved methodology based on mass spectrometry and a pilot monitoring programme. Analytical Methods. URL: [Link]

  • Schantz, M. M., et al. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Molecules, 24(3), 562. URL: [Link]

  • Al-Azzawi, A., et al. (2026). Solvent-mediated extraction of disperse dyes from polyester: correlating Cyrene extraction yields with molecular topological and chemical descriptors. RSC Advances. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for 1-Hydroxy-4-(methylamino)anthraquinone Adsorption

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to optimize the removal or recovery of anthraquinone-based dyes from aqueous syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to optimize the removal or recovery of anthraquinone-based dyes from aqueous systems.

1-Hydroxy-4-(methylamino)anthraquinone (also known as Disperse Blue 22 or Serisol Brilliant Blue R) is a complex molecule. Its adsorption efficiency is not a static property; it is a dynamic interplay between the dye’s amphoteric functional groups and the surface chemistry of your chosen adsorbent. This guide is designed to move beyond basic troubleshooting by explaining the causality behind your experimental observations and providing self-validating protocols to ensure your data is structurally sound.

Frequently Asked Questions (Troubleshooting)

Q1: Why does the adsorption capacity of my dye drop significantly when the pH exceeds 8.0? A: The causality lies in the molecular structure of the dye. 1-Hydroxy-4-(methylamino)anthraquinone contains a phenol-like hydroxyl group at the C1 position, which typically has a pKa of approximately 8.0 to 8.5 (1). At pH levels above 8.0, this group deprotonates, rendering the dye anionic. Concurrently, most carbonaceous adsorbents (like activated carbon) possess a Point of Zero Charge ( pHPZC​ ) around 4.0 to 6.0. At pH > 8.0, the adsorbent surface becomes highly negatively charged, leading to severe electrostatic repulsion between the adsorbent and the anionic dye. This phenomenon is a standard limiting factor in anthraquinone dye adsorption on carbon substrates (2).

Q2: I am using a metal oxide adsorbent instead of activated carbon. Should I still target a neutral/mildly acidic pH? A: No. Optimal pH is relative to the specific pHPZC​ of your adsorbent. For instance, if you are using Magnesium Oxide (MgO) nanocrystallites, the pHPZC​ is exceptionally high (~12.4). Research demonstrates that anthraquinone dye removal using MgO achieves maximum efficiency at highly acidic conditions (pH ~2.0) because the surface remains intensely positively charged, attracting the electron-rich regions of the dye (3). Conversely, maghemite ( γ -Fe₂O₃) has shown optimal anthraquinone adsorption at pH 11.0 (4).

Q3: How do I distinguish between poor adsorption due to non-optimal pH versus insufficient contact time? A: You must decouple thermodynamics from kinetics. Conduct a kinetic study alongside your pH optimization. If the adsorption curve reaches a plateau (equilibrium) but the maximum capacity ( qe​ ) remains low, your limitation is thermodynamic (pH or temperature). If the curve is still rising linearly at your sampling cutoff, the issue is kinetic. Note that nonionic disperse dye adsorption is generally spontaneous and exothermic, meaning higher temperatures might actually decrease adsorption capacity due to increased solubility and randomness at the solid/liquid interface (5).

Mechanistic Logic & Workflows

To master this assay, you must visualize how pH alters both the dye and the adsorbent.

Logic PH1 Acidic (pH < 4) Amine Protonated (+) M1 Electrostatic Attraction (with negatively charged sites) PH1->M1 PH2 Neutral (pH 4 - 8) Nonionic / Neutral (0) M2 Maximized π-π Stacking & Hydrogen Bonding PH2->M2 PH3 Alkaline (pH > 8) Hydroxyl Deprotonated (-) M3 Electrostatic Repulsion (with negatively charged sites) PH3->M3

Figure 1: Logical relationship between pH, dye speciation, and adsorption mechanisms.

Self-Validating Protocol Design

A common trap in dye adsorption studies is mistaking pH-induced precipitation for true adsorption. Because 1-hydroxy-4-(methylamino)anthraquinone is a hydrophobic disperse dye, extreme pH shifts can cause it to crash out of solution. Your protocol must be a self-validating system that controls for this.

ControlLogic Start Measure Absorbance Drop Blank Did the pH Blank (No Adsorbent) drop too? Start->Blank Yes Yes: Dye Precipitation or Degradation Blank->Yes True No No: True Adsorption Blank->No False Action Adjust Solubility (e.g., add co-solvent) Yes->Action Proceed Calculate q_e No->Proceed

Figure 2: Self-validating logic tree for differentiating adsorption from precipitation.

Quantitative Data Summaries

The table below synthesizes field-proven thermodynamic and kinetic parameters for anthraquinone dyes across various adsorbent classes. Use this to benchmark your experimental expectations.

Table 1: Comparative Adsorption Parameters for Anthraquinone Dyes by Adsorbent Class

ParameterActivated CarbonMetal Oxide (MgO)Maghemite ( γ -Fe₂O₃)
Optimal pH 5.0 ± 0.1~ 2.0~ 11.0
Point of Zero Charge ( pHPZC​ ) ~ 4.0 - 6.012.4~ 7.0 - 8.0
Dominant Isotherm Model FreundlichLangmuirLangmuir
Dominant Kinetic Model Pseudo-second-orderPseudo-second-orderPseudo-second-order
Thermodynamic Nature Endothermic (+19.6 kJ/mol)ExothermicExothermic

Step-by-Step Methodology: Batch pH Optimization

Follow this standardized protocol to determine the optimal pH for your specific adsorbent while strictly controlling for false positives.

Step 1: Stock Preparation & Solubilization Prepare a 100 mg/L stock solution of 1-hydroxy-4-(methylamino)anthraquinone. Expert Insight: Due to its highly hydrophobic nature, dissolve the powder in a minimal volume of a miscible co-solvent (e.g., 1-2% ethanol or acetone) before bringing it to volume with deionized water.

Step 2: pH Adjustment Aliquot 50 mL of the stock solution into a series of 100 mL Erlenmeyer flasks. Adjust the pH of each flask to range from 2.0 to 12.0 (in increments of 2.0) using dropwise additions of 0.1 M HCl or 0.1 M NaOH.

Step 3: Control Setup (The Self-Validation Step) For each pH level tested, prepare an identical duplicate flask containing the pH-adjusted dye but no adsorbent . This blank will validate whether a drop in UV-Vis absorbance is due to actual adsorption or simply pH-induced precipitation.

Step 4: Adsorbent Dosing Add a precisely weighed mass of your adsorbent (e.g., 50 mg) to the primary test flasks.

Step 5: Isothermal Incubation Place all flasks (tests and blanks) in an isothermal orbital shaker at 25°C and agitate at 150 RPM for 24 hours. This duration ensures the system reaches thermodynamic equilibrium.

Step 6: Phase Separation Centrifuge the samples at 5000 RPM for 10 minutes to separate the solid phase. Expert Insight: Avoid using cellulose filter paper, as the hydrophobic dye will readily adsorb to the filter matrix, skewing your residual concentration data.

Step 7: Quantification Measure the residual concentration using UV-Vis spectroscopy at the dye's λmax​ (typically ~640 nm). Use the specific pH-matched blank as your baseline to isolate true adsorption capacity ( qe​ ).

Workflow A 1. Prepare Dye Solution 1-hydroxy-4-(methylamino)anthraquinone B 2. Adjust pH (2.0 - 12.0) using 0.1M HCl or NaOH A->B C 3. Add Adsorbent (e.g., Activated Carbon / MgO) B->C D 4. Incubate & Agitate (Constant Temp & Time) C->D E 5. Phase Separation (Centrifugation / Filtration) D->E F 6. Measure Residual Dye (UV-Vis Spectroscopy) E->F

Figure 3: Standard batch experimental workflow for pH optimization.

References

  • Removal of anthraquinone dye from wastewaters by hybrid modified activated carbons. National Institutes of Health (NIH) / PubMed.
  • Removal of Anthraquinone Dye from aqueous solution using MgO nanocrystallite as an adsorbent. International Journal of Engineering Research & Technology (IJERT).
  • Adsorptive removal of alizarin dye from wastewater using maghemitenanoadsorbents. An-Najah National University.
  • Physicochemical study of dye removal using electro-coagulation- flotation process. Physicochemical Problems of Mineral Processing (ICM).
  • Serisol Brilliant Blue R | C15H11NO3 | CID 80761. PubChem Database.

Sources

Reference Data & Comparative Studies

Validation

Dyeing Efficiency Comparison: 1-Hydroxy-4-(methylamino)anthraquinone vs. Disperse Blue 14 in Polyester Matrices

Executive Summary For researchers and material scientists optimizing the coloration of hydrophobic synthetic polymers, selecting the appropriate anthraquinone disperse dye is critical. This guide provides an objective, d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and material scientists optimizing the coloration of hydrophobic synthetic polymers, selecting the appropriate anthraquinone disperse dye is critical. This guide provides an objective, data-driven comparison between 1-hydroxy-4-(methylamino)anthraquinone (C.I. Disperse Blue 22) and 1,4-bis(methylamino)anthraquinone (C.I. Disperse Blue 14). By analyzing their structural causality, thermodynamic behavior, and standardized fastness profiles, this document serves as a comprehensive framework for experimental design in textile chemistry and polymer science.

Chemical Identity & Structural Causality

The fundamental dyeing efficiencies of these two molecules are dictated by their specific substituent groups on the anthraquinone core.

  • Disperse Blue 14 (1,4-bis(methylamino)anthraquinone): This molecule features two electron-donating methylamino groups. This dual-substitution renders the dye highly hydrophobic, driving excellent exhaustion rates into non-polar matrices like polyester. It produces a deep, bathochromic blue/purple shade[1].

  • Disperse Blue 22 (1-hydroxy-4-(methylamino)anthraquinone): By replacing one methylamino group with a hydroxyl group, the molecule's polarity is slightly increased. More importantly, this structural divergence introduces a critical photostabilizing mechanism. The hydroxyl group facilitates Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl proton and the adjacent carbonyl oxygen. This provides a rapid, non-radiative decay pathway for absorbed UV/visible photons, significantly enhancing the dye's light fastness compared to its bis-amino counterpart ([2]).

Quantitative Performance & Fastness Profiles

The following table synthesizes the comparative performance of both dyes when applied to Polyethylene Terephthalate (PET) fibers under standard high-temperature conditions.

Performance Metric1-Hydroxy-4-(methylamino)anthraquinone (DB22)1,4-Bis(methylamino)anthraquinone (DB14)
Molecular Weight 253.26 g/mol 266.30 g/mol
Dye Exhaustion (at 130°C) ~88%~92%
Light Fastness (ISO 105-B02) 6 – 7 (Excellent)4 – 5 (Moderate to Good)
Wash Fastness (ISO 105-C06) 4 – 54
Sublimation Fastness (ISO 105-P01) 33 – 4

Note: Fastness ratings are based on standard 1-8 scales (Light) and 1-5 scales (Wash/Sublimation), where higher values indicate superior resistance to degradation or migration.

Mechanistic Pathway of Dye-Fiber Interaction

Disperse dyes lack ionic reactive sites and function entirely through molecular dispersion. The dyeing kinetics are heavily dependent on the glass transition temperature ( Tg​ ) of the polymer and the free volume available for diffusion.

DyeMechanism A Dye Dispersion (Aqueous Bath) B Surface Adsorption (Polyester Interface) A->B Partitioning C Fickian Diffusion (Amorphous Regions) B->C Heat > Tg (130°C) D Dye Fixation (vdW & H-Bonds) C->D Thermodynamic Equilibrium

Figure 1: Mechanistic pathway of disperse dye diffusion and fixation in polyester fibers.

When PET fibers are heated to 130°C under pressure, the thermal energy vastly exceeds the polymer's Tg​ (~70-80°C). This expands the free volume within the amorphous regions of the fiber. The dye molecules partition from the aqueous phase and migrate into the fiber interior, a process governed by[3]. Once inside, they establish stable van der Waals forces and hydrophobic interactions with the polymer chains[3].

Standardized Experimental Protocol: High-Temperature (HT) Exhaust Dyeing

To objectively compare the dyeing efficiency of DB22 and DB14, the following self-validating experimental workflow must be strictly adhered to. Every step is designed to isolate the dye's true affinity from external artifacts.

DyeWorkflow Step1 1. Dyebath Preparation (Dye + Dispersant) Step2 2. pH Adjustment (pH 4.5-5.5 via Acetic Acid) Step1->Step2 Step3 3. Thermal Ramping (Raise to 130°C at 2°C/min) Step2->Step3 Step4 4. Isothermal Dyeing (Hold at 130°C for 60 min) Step3->Step4 Step5 5. Reduction Clearing (NaOH + Na2S2O4 at 70°C) Step4->Step5

Figure 2: Standardized high-temperature exhaust dyeing workflow for polyester matrices.

Step-by-Step Methodology & Causality
  • Dyebath Preparation : Formulate the bath with 2% owf (on weight of fabric) dye and 1 g/L of a naphthalene sulfonate-based dispersing agent.

    • Causality: Dispersants prevent the hydrophobic dye molecules from agglomerating, maintaining the micro-particle size required for uniform surface adsorption.

  • pH Adjustment : Adjust the bath to pH 4.5–5.5 using glacial acetic acid.

    • Causality: Both anthraquinone chromophores and polyester fibers are highly susceptible to alkaline hydrolysis at elevated temperatures. Maintaining a strictly acidic environment preserves the structural integrity of both the polymer and the dye ([4]).

  • Thermal Ramping & Isothermal Dyeing : Heat the system to 130°C at a controlled rate of 2°C/min, then hold isothermally for 60 minutes.

    • Causality: A controlled thermal ramp prevents unlevel dyeing (uneven strike rates). The 60-minute hold ensures the system reaches thermodynamic equilibrium, allowing maximum dye penetration into the expanded amorphous regions ([5]).

  • Reduction Clearing : Treat the dyed fabric with 2 g/L sodium hydrosulfite ( Na2​S2​O4​ ) and 2 g/L sodium hydroxide ( NaOH ) at 70°C for 15 minutes.

    • Causality: This step acts as the primary self-validating mechanism for the experiment. It chemically reduces and strips away loosely adhered surface dye without affecting the dye securely fixed within the hydrophobic fiber matrix, ensuring that subsequent wash fastness tests measure true dye-fiber integration[5].

  • Neutralization : Rinse thoroughly with cold water and neutralize with dilute acetic acid to restore a neutral pH.

Conclusion

The selection between 1-hydroxy-4-(methylamino)anthraquinone and 1,4-bis(methylamino)anthraquinone represents a classic trade-off in dye chemistry. DB14 offers superior exhaustion and deep tinctorial strength due to its high hydrophobicity and dual electron-donating groups. However, for applications where long-term durability against photo-degradation is paramount (e.g., automotive textiles or outdoor polymers), DB22 is the superior choice. Its hydroxyl group acts as an internal photostabilizer, drastically improving light fastness without requiring external UV-absorbing additives.

Sources

Comparative

A Guide to the Analytical Validation of 1-Hydroxy-4-(methylamino)anthraquinone as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the integrity of all analytical data hinges on the quality of the reference standards...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of all analytical data hinges on the quality of the reference standards used. A well-characterized reference standard is not merely a vial of a substance; it is the benchmark against which all measurements are made, ensuring accuracy, reproducibility, and, ultimately, patient safety. This guide provides an in-depth, scientifically grounded framework for the analytical validation of 1-hydroxy-4-(methylamino)anthraquinone, a compound relevant in various chemical and pharmaceutical contexts, potentially as a starting material, intermediate, or impurity.

This document moves beyond a simple checklist of tests. As a Senior Application Scientist, the goal is to illuminate the causality behind each experimental choice, providing a self-validating system of protocols that ensures the resulting reference standard is fit for its intended purpose. The methodologies described are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

The Imperative of a Validated Reference Standard

A reference standard serves as the cornerstone for qualitative and quantitative analysis.[5] Its intended use dictates the necessary level of characterization.[5][6] For a standard used in quantitative applications, such as the assay of an active pharmaceutical ingredient (API) or the quantification of an impurity, a comprehensive validation is non-negotiable. This involves confirming its identity, determining its purity with a high degree of accuracy, and assessing its stability over time.[6] Failure to properly characterize a reference standard can lead to significant project delays and compromised data integrity.[6]

The Validation Workflow: A Multi-faceted Approach

The establishment of a chemical reference substance is a systematic process built on the rigorous evaluation of analytical testing results.[7] The workflow can be visualized as a multi-stage process, ensuring all aspects of the standard's quality are thoroughly investigated.

Validation_Workflow cluster_main Reference Standard Validation Workflow A Candidate Material Synthesis & Purification B Part I: Identity Confirmation A->B Initial Characterization C Part II: Purity & Impurity Profile B->C Confirmed Identity D Part III: Potency Assignment (Assay) C->D Purity Profile Established E Part IV: Stability Assessment D->E Potency Assigned F Final Certificate of Analysis E->F Stability Confirmed

Caption: High-level overview of the reference standard validation process.

Part I: Unambiguous Identity Confirmation

Before assessing purity, one must be certain of the molecule's identity. A combination of spectroscopic techniques is employed to build a comprehensive and unequivocal structural profile.

Mass Spectrometry (MS)
  • Rationale: MS provides the molecular weight of the compound, offering the first piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, significantly increasing confidence.

  • Protocol:

    • Prepare a dilute solution of 1-hydroxy-4-(methylamino)anthraquinone in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample directly into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.

    • Compare the observed accurate mass to the theoretical mass of C₁₅H₁₁NO₃. The expected monoisotopic mass is 253.0739 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is arguably the most powerful technique for structural elucidation, providing detailed information about the chemical environment of each atom (specifically ¹H and ¹³C).[8] It is considered a gold standard for confirming molecular structure.[8]

  • Protocol:

    • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum to observe the number of protons, their splitting patterns (multiplicity), and their chemical shifts.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to assign all proton and carbon signals and confirm connectivity. The resulting spectra should be consistent with the structure of 1-hydroxy-4-(methylamino)anthraquinone.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. This serves as a characteristic fingerprint of the compound.

  • Protocol:

    • Prepare the sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Identify characteristic absorption bands corresponding to functional groups expected in the structure, such as O-H (hydroxyl), N-H (amine), C=O (quinone), and C=C (aromatic) stretching vibrations.

Part II: Purity Determination and Impurity Profiling

A reference standard's value is intrinsically linked to its purity. The goal is to quantify not only the main component but also any impurities present, including related substances, residual solvents, water, and inorganic residues.

Chromatographic Purity by HPLC
  • Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying impurities in pharmaceutical and chemical analysis.[8] A validated, stability-indicating HPLC method is essential.

  • Experimental Protocol (Example):

    • Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: Gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm or a wavelength maximum determined from the UV spectrum.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1.0 mg/mL.

  • Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[2][3][4]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can separate the main peak from impurities, degradants, and matrix components.[9]Peak purity analysis (using DAD) should pass. Degradant peaks from forced degradation are resolved.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of assay concentration).
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for spiked samples at multiple concentration levels.
Precision To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections and preparations.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; RSD ≤ 10% at this concentration.
Residual Solvents by Gas Chromatography (GC)
  • Rationale: To quantify any organic volatile impurities remaining from the synthesis and purification process.

  • Protocol: Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the standard technique. The method should be capable of separating and quantifying all potential solvents used in the manufacturing process.

Water Content by Karl Fischer Titration
  • Rationale: To accurately measure the water content, which is crucial for the mass balance calculation.

  • Protocol: Coulometric or volumetric Karl Fischer titration is performed on a representative sample of the material.

Inorganic Impurities (Residue on Ignition/Sulphated Ash)
  • Rationale: To determine the amount of non-volatile inorganic impurities in the substance.

  • Protocol: The sample is ignited in the presence of sulfuric acid until all organic matter is burned away. The weight of the remaining residue is determined gravimetrically.

Part III: Potency Assignment via Mass Balance

For a quantitative reference standard, assigning an accurate potency (or assay value) is the ultimate goal. The mass balance approach is the preferred method by pharmacopeias like the USP as it provides a more precise and accurate determination than comparing to a previous lot.[10] This method calculates the purity of the main component by subtracting the sum of all identified impurities from 100%.[11][12][13]

Mass_Balance cluster_potency Mass Balance for Potency Assignment Total 100% Impurities Total Impurities Total->Impurities Potency Assigned Potency (Assay) Total->Potency Chrom Chromatographic Impurities (HPLC) Impurities->Chrom Water Water Content (Karl Fischer) Impurities->Water Solvents Residual Solvents (GC) Impurities->Solvents Inorganic Inorganic Ash Impurities->Inorganic

Caption: The mass balance approach to assigning potency.

Impurity Type Analytical Technique Hypothetical Result
Chromatographic ImpuritiesHPLC0.25%
Water ContentKarl Fischer Titration0.15%
Residual SolventsGC0.05%
Inorganic ImpuritiesSulphated Ash0.03%
Total Impurities Summation 0.48%
Assigned Potency 100% - Total Impurities 99.5%

Note: The final assigned value should be reported on an "as is" basis, with the accompanying data for all impurity determinations clearly stated on the Certificate of Analysis.

Part IV: Stability Assessment

Establishing the stability of the reference standard is critical for defining appropriate storage conditions and a re-test date. This is achieved through forced degradation and long-term stability studies.

  • Forced Degradation (Stress Testing): The purpose of stress testing is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity (stability-indicating nature) of the analytical methods.[14][15][16] As per ICH Q1A(R2) guidelines, the bulk substance should be subjected to conditions such as:[14]

    • Acid Hydrolysis (e.g., 0.1 N HCl)

    • Base Hydrolysis (e.g., 0.1 N NaOH)

    • Oxidation (e.g., 3% H₂O₂)

    • Heat (e.g., 80°C)

    • Photostability (exposure to light)

  • Long-Term Stability Study: A portion of the reference standard batch is stored at its recommended long-term storage condition (e.g., 2-8°C, protected from light) and tested at regular intervals (e.g., 0, 6, 12, 24, 36 months) to monitor its purity and potency over time.

Comparison of Reference Standard Alternatives

When a new in-house reference standard of 1-hydroxy-4-(methylamino)anthraquinone is established, it's important to understand its standing relative to other options.

Standard Type Advantages Disadvantages Best Use Case
In-House Validated Standard Full control over characterization; complete data package available; traceability is well-documented.Requires significant time, resources, and expertise to establish and maintain.Quantitative assays, impurity quantification, and critical quality control where high accuracy is paramount.
Commercial Standard (if available) Convenient; often comes with a basic Certificate of Analysis; saves initial development time.Characterization data may be limited; may not be "fit for purpose" for quantitative use without further validation; traceability can be opaque.Qualitative identification, peak marking in chromatography, and initial method development.
Uncharacterized Material Low cost; readily available from early synthesis batches.Unknown purity and identity; high risk of inaccurate analytical results; not suitable for any regulated or critical application.For research purposes only where the exact concentration and purity are not critical.

Ultimately, for any application requiring accurate quantification, a fully validated in-house or compendial (e.g., USP, Ph. Eur.) reference standard is the only trustworthy option. Using a less-characterized material introduces an unacceptable level of uncertainty into the analytical results.

Conclusion

The analytical validation of 1-hydroxy-4-(methylamino)anthraquinone as a reference standard is a comprehensive, multi-disciplinary undertaking. It requires a logical, stepwise approach that begins with unambiguous identity confirmation, proceeds through meticulous purity profiling, culminates in an accurate potency assignment, and is supported by ongoing stability assessment. By adhering to the principles and protocols outlined in this guide, which are rooted in established regulatory frameworks, researchers and drug development professionals can establish a reference standard that is truly fit for purpose, ensuring the integrity and reliability of their analytical data.

References

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Westwood, S., et al. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry, 85(6), 3118-26. Available from: [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Available from: [Link]

  • Man-made®, T., et al. (2015). Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. Metrologia, 52(2), 314. Available from: [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • Pharmaceutical Outsourcing. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • Westwood, S., et al. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry, 85(6), 3118-3126. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • Westwood, S., et al. (2013). Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. Analytical Chemistry, 85(6), 3118–3126. Available from: [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]

  • World Health Organization. (2007). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available from: [Link]

  • NextSDS. 1-hydroxy-4-(methylamino)anthraquinone — Chemical Substance Information. Available from: [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available from: [Link]

  • ResolveMass Laboratories. (2025). Analytical Techniques for Reference Standard Characterization. Available from: [Link]

  • LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough?. Available from: [Link]

  • MRIGlobal. (2024). Four Keys to Reference Standard Management. Available from: [Link]

Sources

Validation

benchmarking 1-hydroxy-4-(methylamino)anthraquinone staining against traditional anthraquinone dyes

Benchmarking 1-Hydroxy-4-(methylamino)anthraquinone Against Traditional Anthraquinone Dyes: A Comparative Guide for Cellular Staining Introduction: The Paradigm of Partitioning vs. Binding Anthraquinone dyes represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-Hydroxy-4-(methylamino)anthraquinone Against Traditional Anthraquinone Dyes: A Comparative Guide for Cellular Staining

Introduction: The Paradigm of Partitioning vs. Binding

Anthraquinone dyes represent a foundational class of aromatic organic colorants extensively used in biological research, histology, and diagnostics[1]. The core anthraquinone scaffold can be chemically functionalized to dictate its cellular target. Traditional anthraquinone dyes—such as Deep Red Anthraquinone 5 (DRAQ5) and Alizarin Red S—are engineered with ionic moieties that drive electrostatic interactions or intercalation with specific hydrophilic targets like DNA and calcium deposits[2][3].

Conversely, 1-hydroxy-4-(methylamino)anthraquinone (1-HMAQ, commonly known as Disperse Blue 22 or Serisol Brilliant Blue R) lacks charged groups and possesses a high partition coefficient (LogP ~4.1)[4]. This pronounced hydrophobicity fundamentally shifts its mechanism of action from electrostatic binding to thermodynamic partitioning. Consequently, 1-HMAQ selectively accumulates in non-polar microenvironments, making it a powerful tool for benchmarking lipid droplets, adipogenesis, and hydrophobic polymer scaffolds against traditional aqueous stains[5].

Mechanistic Causality: Why Functional Groups Dictate Protocol Design

Understanding the chemical nature of these dyes is critical for protocol optimization and troubleshooting:

  • Traditional Ionic Dyes (DRAQ5, Alizarin Red S): DRAQ5 is a cationic, cell-permeable dye that rapidly intercalates into the minor groove of double-stranded DNA[3]. Because it is highly water-soluble, it can be added directly to aqueous culture media[6]. Alizarin Red S relies on sulfonate groups to chelate calcium ions, requiring careful pH control (typically pH 4.1–4.3) to ensure the dye remains anionic for effective binding[1].

  • Hydrophobic Disperse Dyes (1-HMAQ): As a disperse dye, 1-HMAQ is virtually insoluble in water[4]. It must be formulated in an aprotic solvent (e.g., DMSO) and introduced to aqueous environments at concentrations strictly below its precipitation threshold. Staining occurs as the dye thermodynamically escapes the aqueous phase and partitions into neutral lipid droplets or lipophilic membranes[5].

Quantitative Benchmarking: Dye Characteristics

Property1-HMAQ (Disperse Blue 22)DRAQ5Alizarin Red S
Primary Target Lipid droplets, adipocytes, hydrophobic polymersCell nuclei (dsDNA minor groove)Calcium deposits (osteogenesis)
Mechanism of Action Thermodynamic hydrophobic partitioningElectrostatic binding & intercalationIonic chelation
Net Charge (pH 7.4) Neutral (Uncharged)Cationic (+2)Anionic (-1)
Lipophilicity (LogP) ~4.1 (Highly lipophilic)< 1.0 (Hydrophilic)< 0 (Hydrophilic)
Aqueous Solubility Poor (Requires DMSO/EtOH carrier)Excellent (Water-soluble)Excellent (Water-soluble)
Wash Requirements Moderate (to remove precipitated aggregates)No-wash compatibleExtensive (to remove unbound dye)

Self-Validating Experimental Protocols

Protocol 1: Lipophilic Staining of Adipocytes using 1-HMAQ

Objective: Isolate and visualize neutral lipid droplets without extracting the target lipids. Causality & Validation: Because 1-HMAQ requires a solvent carrier, improper dilution can lead to dye precipitation, creating false-positive fluorescent puncta. To validate the system, a vehicle-only control (DMSO without dye) must be run in parallel to establish background autofluorescence, and a hydrophilic counterstain (e.g., Hoechst 33342) must be used to prove spatial exclusion from aqueous compartments.

  • Stock Formulation: Dissolve 1-HMAQ in anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate for 5 minutes to ensure complete solvation of the hydrophobic core.

  • Fixation: Fix cultured adipocytes in 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Critical: Do not use methanol or ethanol fixatives, as organic solvents will extract the lipid droplets, destroying the target structure.

  • Staining Solution Preparation: Dilute the 1-HMAQ stock 1:1000 in 1X PBS to a final working concentration of 10 µM (0.1% DMSO final). Prepare this immediately before use to prevent gradual precipitation.

  • Incubation: Apply the staining solution to the fixed cells and incubate for 30–45 minutes at room temperature, protected from light. This duration allows the dye to thermodynamically partition into the lipid droplets[5].

  • Washing & Mounting: Wash the cells three times with 1X PBS for 5 minutes each to remove unbound dye and minor aggregates. Mount using an aqueous mounting medium.

Protocol 2: Live-Cell Nuclear Staining using DRAQ5

Objective: Rapid, no-wash nuclear labeling for flow cytometry or confocal microscopy. Causality & Validation: DRAQ5 exhibits significant fluorescence enhancement only upon binding to DNA[3]. This self-validating property means unbound dye in the cytoplasm or media remains largely non-fluorescent, eliminating the need for wash steps that could perturb live-cell physiology[2][7].

  • Preparation: Obtain a 5 mM aqueous stock of DRAQ5. No carrier solvent is required.

  • Staining: Add DRAQ5 directly to the live cell culture media at a final concentration of 5 µM (1:1000 dilution)[7].

  • Incubation: Incubate for 15–30 minutes at 37°C. The cationic nature of the dye facilitates rapid transit across the intact plasma membrane.

  • Imaging: Image the cells directly in the staining media using a 633 nm or 647 nm excitation laser. Do not wash the cells, as washing can alter the equilibrium and cause dye efflux.

Pathway Visualization: Divergent Targeting Mechanisms

G cluster_hydrophobic Hydrophobic / Uncharged cluster_hydrophilic Hydrophilic / Ionic Core Anthraquinone Core (Base Scaffold) HMAQ 1-HMAQ (Disperse Blue 22) LogP ~4.1 Core->HMAQ Methylamino & Hydroxyl Substitutions DRAQ5 DRAQ5 (Cationic) Core->DRAQ5 Alkylamino Substitutions Alizarin Alizarin Red S (Anionic) Core->Alizarin Sulfonation Lipid Target: Lipid Droplets & Hydrophobic Polymers (Thermodynamic Partitioning) HMAQ->Lipid DNA Target: Cell Nuclei (Electrostatic Intercalation) DRAQ5->DNA Calcium Target: Calcium Deposits (Ionic Chelation) Alizarin->Calcium

Mechanistic divergence of anthraquinone dyes based on functionalization and charge.

Sources

Comparative

High-Performance Polyester Coloration: A Comparative Analysis of 1-Hydroxy-4-(methylamino)anthraquinone vs. Industry Standard Disperse Dyes

As a Senior Application Scientist in materials chemistry, selecting the optimal disperse dye for polyethylene terephthalate (PET) coloration requires balancing thermodynamic affinity, diffusion kinetics, and end-use fast...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in materials chemistry, selecting the optimal disperse dye for polyethylene terephthalate (PET) coloration requires balancing thermodynamic affinity, diffusion kinetics, and end-use fastness requirements. This guide provides an objective, data-driven comparison between 1-hydroxy-4-(methylamino)anthraquinone (C.I. Disperse Blue 22) and two dominant industry alternatives: C.I. Disperse Blue 56 (an anthraquinone derivative) and C.I. Disperse Blue 79 (a monoazo dye).

By examining their structural mechanisms and providing a self-validating experimental protocol, this guide equips researchers and textile engineers with the insights necessary to optimize high-performance polymer coloration.

Mechanistic Insights: Anthraquinone vs. Azo Chromophores

The chemical architecture of a disperse dye dictates its behavior within the amorphous regions of the PET polymer matrix.

1-Hydroxy-4-(methylamino)anthraquinone (Disperse Blue 22) is characterized by a rigid, planar anthraquinone core. The electron-donating hydroxyl (-OH) and methylamino (-NHCH₃) auxochromes at the 1- and 4-positions create strong intramolecular hydrogen bonding. This structural stability makes it highly resistant to photo-oxidative degradation, yielding excellent light fastness[1]. Furthermore, its relatively low molecular weight (~253 g/mol ) grants it high solubility and rapid diffusion rates, even in advanced supercritical CO₂ dyeing systems[2].

Disperse Blue 56 , a mixture of brominated 1,5-diamino-4,8-dihydroxyanthraquinones, is the industry benchmark for extreme light fastness (e.g., automotive interiors)[3]. However, its larger molecular size slightly reduces its diffusion coefficient compared to Disperse Blue 22, and it suffers from lower tinctorial strength[3].

Disperse Blue 79 , a monoazo dye derived from 6-bromo-2,4-dinitroaniline, operates on a fundamentally different mechanism[4]. The azo linkage (-N=N-) provides exceptionally high tinctorial strength, making it economical for deep navy shades[5]. Counterintuitively, while azo dyes generally have lower light fastness than anthraquinones, the high molecular weight of Disperse Blue 79 gives it superior sublimation fastness (resistance to thermo-bleeding) compared to smaller anthraquinone molecules like Disperse Blue 56[6].

DyeProperties PET Polyester (PET) Coloration Anthraquinone Anthraquinone Dyes (DB22, DB56) PET->Anthraquinone Azo Azo Dyes (DB79) PET->Azo HighLight High Light Fastness (Grade 6-7) Anthraquinone->HighLight LowLight Moderate Light Fastness (Grade 4-5) Azo->LowLight Auto Automotive & Technical Textiles HighLight->Auto Apparel General Apparel & Fast Fashion LowLight->Apparel

Fig 1: Mapping chromophore class to fastness properties and end-use applications.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three dyes. Data is normalized for standard 100% PET fabric dyed at 130°C.

ParameterDisperse Blue 22 (DB22)Disperse Blue 56 (DB56)Disperse Blue 79 (DB79)
Chromophore Class AnthraquinoneAnthraquinoneMonoazo
Molecular Weight ~253.25 g/mol ~304.69 g/mol ~639.41 g/mol
Tinctorial Strength ModerateLow-Moderate[3]High[5]
Light Fastness (ISO 105-B02) 6 - 7 (Excellent)7 (Outstanding)[1]4 - 5 (Moderate)
Sublimation Fastness (180°C) 3 - 4 (Moderate)3 - 4 (Moderate)[6]4 - 5 (High)[6]
Ecotoxicological Profile Higher aquatic toxicity[7]Higher aquatic toxicity[7]Risk of amine cleavage[7]
Primary Application Bright blue technical textilesAutomotive interiors[1]Economical dark apparel[5]

Experimental Protocol: Self-Validating High-Temperature Exhaust Dyeing

To objectively compare Disperse Blue 22 against the alternatives, the following high-temperature (HT) exhaust dyeing protocol must be utilized.

Self-Validation Mechanism: This protocol incorporates a simultaneous control bath using a certified standard of Disperse Blue 56. If the spectrophotometric K/S value and ISO 105-B02 light fastness rating of the DB56 control deviate from established baselines (Grade 7), the entire experimental batch is flagged for chemical or mechanical calibration failure, ensuring absolute trustworthiness of the resulting data.

Step-by-Step Methodology

Phase 1: Dispersion and pH Control

  • Preparation: Weigh 2.0% o.w.f. (on weight of fabric) of the disperse dye. Add 1.0 g/L of a lignin sulfonate dispersing agent.

  • Causality of Dispersion: Disperse dyes are highly hydrophobic. The dispersant prevents agglomeration, maintaining a stable micellar suspension critical for uniform fiber penetration.

  • pH Adjustment: Buffer the dye bath to pH 4.5 – 5.0 using an acetic acid/sodium acetate system.

  • Causality of pH: Azo linkages (in DB79) and specific anthraquinone substituents are highly susceptible to alkaline hydrolysis at elevated temperatures. A mildly acidic environment preserves chromophore integrity[5].

Phase 2: High-Temperature Exhaustion

  • Heating Gradient: Immerse the PET fabric. Raise the bath temperature from 40°C to 130°C at a controlled rate of 2°C/min.

  • Isothermal Dyeing: Hold at 130°C for 60 minutes.

  • Causality of Temperature: PET has a high glass transition temperature ( Tg​≈75∘C ). Heating to 130°C provides the necessary thermal energy to induce polymer chain segmental mobility. This creates "free volume" within the amorphous regions, allowing the dye molecules to diffuse from the aqueous phase into the fiber matrix[8].

Phase 3: Reduction Clearing

  • Clearing Bath: Transfer the dyed fabric to a fresh bath containing 2.0 g/L Sodium Hydroxide (NaOH) and 2.0 g/L Sodium Dithionite ( Na2​S2​O4​ ). Treat at 80°C for 20 minutes.

  • Causality of Clearing: Dye molecules deposited on the fiber surface (rather than fixed internally) cause severe thermo-bleeding and poor rubbing fastness[6]. The alkaline hydrosulfite solution chemically reduces and destroys surface dye, converting it into water-soluble byproducts without penetrating the PET to strip the internally fixed dye.

ExperimentalWorkflow N1 1. Dye Dispersion (Dye + Dispersant in H2O) N2 2. pH Adjustment (Buffer to pH 4.5 - 5.0) N1->N2 N3 3. HT Exhaustion (130°C, 60 min, 2°C/min) N2->N3 N4 4. Reduction Clearing (NaOH + Na2S2O4 at 80°C) N3->N4 N5 5. Spectrophotometric Analysis (K/S & ISO Fastness) N4->N5

Fig 2: Logical workflow for the self-validating high-temperature exhaust dyeing protocol.

Discussion & Application Suitability

When engineering colored PET materials, the choice between these dyes represents a trade-off between photostability and thermodynamic fastness.

While Disperse Blue 79 dominates the fast-fashion and apparel sectors due to its high color yield and excellent sublimation fastness[5][6], it falls short in applications requiring prolonged UV exposure. Conversely, Disperse Blue 56 is the gold standard for automotive interiors due to its unmatched light fastness[1], but its poor leveling properties and low tinctorial strength increase production costs[3].

1-Hydroxy-4-(methylamino)anthraquinone (Disperse Blue 22) occupies a highly specialized middle ground. Its lower molecular weight allows for superior diffusion kinetics and leveling compared to DB56, while maintaining the robust photostability inherent to the anthraquinone class. It is the optimal choice for technical textiles, outdoor gear, and specialized polymer applications where a bright, level blue shade must withstand intense environmental degradation.

References

  • Nippon Kayaku Thailand.
  • Benchchem. "A Comparative Analysis of the Environmental Impact of Azo and Anthraquinone Disperse Dyes."
  • Journal of Chemical & Engineering Data. "Solubility of Disperse Anthraquinone and Azo Dyes in Supercritical Carbon Dioxide at 313.15 to 393.
  • Google Patents.
  • Google Patents. "Mixtures of blue disperse azo dyes for the dyeing of synthetic fibres."
  • Dyestuff India. "Disperse Blue 79 Dyes Affordable Prices, Industrial Grade."
  • ResearchGate. "Disperse Dyeing of Polyester Fibers: Kinetic and Equilibrium Study."
  • ResearchGate. "Structure of the used disperse dye, C.I. Disperse Blue 79."

Sources

Comparative

Cross-Validation of 1-Hydroxy-4-(methylamino)anthraquinone Purity: An Objective Comparison of GC-MS and HPLC Methodologies

Executive Summary 1-Hydroxy-4-(methylamino)anthraquinone (CAS 6373-16-6, also known as Disperse Blue 22) is a critical anthraquinone derivative utilized in dye synthesis and as a chemical intermediate. Ensuring its high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Hydroxy-4-(methylamino)anthraquinone (CAS 6373-16-6, also known as Disperse Blue 22) is a critical anthraquinone derivative utilized in dye synthesis and as a chemical intermediate. Ensuring its high purity is paramount, as residual starting materials, toxic halogenated byproducts, or degradation compounds can compromise downstream applications and regulatory compliance. This guide provides an objective cross-validation framework comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to establish a rigorous, self-validating system for purity certification.

Mechanistic Grounding: The Causality of Orthogonal Detection

Relying on a single analytical platform introduces critical blind spots. Cross-validation ensures orthogonal detection—what one technique misses due to physical limitations, the other captures[1].

  • HPLC-DAD (Non-Volatile Profiling): The anthraquinone core of 1-hydroxy-4-(methylamino)anthraquinone contains polar hydroxyl and methylamino substituents. By utilizing a slightly acidic mobile phase (e.g., 0.1% formic acid), we suppress the ionization of the hydroxyl group[2]. This causality ensures the molecule remains in a neutral state, preventing secondary interactions with residual silanols on the C18 stationary phase, which would otherwise cause peak tailing[3]. Diode Array Detection (DAD) enables peak purity profiling by scanning the UV-Vis spectrum across the entire peak, confirming that no co-eluting impurities are hidden beneath the main analyte.

  • GC-MS (Volatile Impurity Elucidation): While HPLC excels at quantifying the main component, it lacks the structural elucidation power needed for unknown trace impurities. Anthraquinones are semi-volatile and prone to thermal degradation if exposed to active sites in a GC inlet. Therefore, utilizing a high-temperature (HT) deactivated capillary column is mechanically necessary to elute the compound intact[4]. Electron Ionization (EI) at 70 eV strips an electron to form a robust molecular ion, while predictable fragmentation pathways (e.g., loss of the methylamino group) provide an unambiguous structural fingerprint[5].

Orthogonal Cross-Validation Workflow

To ensure data integrity, samples must be processed in parallel across both platforms to cross-verify the presence of impurities.

G cluster_0 Orthogonal Analysis Sample 1-Hydroxy-4-(methylamino) anthraquinone Sample Prep Sample Preparation (Solvent Extraction & 0.22µm Filtration) Sample->Prep HPLC HPLC-DAD Non-Volatile Profiling (Bulk Purity %) Prep->HPLC GCMS GC-MS Volatile Impurities & Structural ID Prep->GCMS Validation Data Integration & Cross-Validation HPLC->Validation UV Spectra & Area % GCMS->Validation Mass Spectra & m/z Report Final Purity Certification Validation->Report

Orthogonal cross-validation workflow for anthraquinone purity using parallel HPLC and GC-MS.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any instrumental drift or sample matrix effect is immediately identified.

Protocol A: HPLC-DAD Purity Profiling

Self-Validation Check (System Suitability Test): Prior to sample injection, run a diluent blank to rule out carryover. Inject a known reference standard of 1,4-anthraquinone to verify theoretical plates (N > 2000) and peak tailing factor (T < 1.5)[2].

  • Sample Preparation: Accurately weigh 10.0 mg of 1-hydroxy-4-(methylamino)anthraquinone. Dissolve in 10 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: High-purity C18 (e.g., Inertsil ODS-3, 4.6 × 150 mm, 5 µm)[3].

    • Mobile Phase: Isocratic elution using Acetonitrile:Water (50:50, v/v) modified with 0.1% formic acid[3].

    • Flow Rate: 1.25 mL/min[3].

    • Injection Volume: 10 µL.

  • Detection: DAD scanning from 200 to 600 nm. Extract chromatograms at 250 nm (optimal for the anthraquinone backbone) and 590 nm (specific to the blue chromophore).

  • Data Analysis: Calculate purity using the area normalization method (Relative Area %).

Protocol B: GC-MS Impurity Elucidation

Self-Validation Check: Perform a daily autotune using Perfluorotributylamine (PFTBA) to verify mass axis calibration and ensure the relative abundance of m/z 69, 219, and 502 meets manufacturer specifications.

  • Sample Preparation: Dilute the HPLC sample preparation 1:10 in Dichloromethane. This prevents detector saturation and minimizes source contamination.

  • Inlet Conditions: Split injection (10:1 ratio) at 280°C to ensure rapid, flash vaporization without thermal degradation[2].

  • Oven Program: Initial temperature of 100°C (hold 2 min), ramped at 15°C/min to 300°C (hold 10 min) to bake out heavy contaminants[2].

  • MS Conditions: Electron Ionization (EI) mode at 70 eV. Transfer line at 280°C, Ion Source at 230°C. Scan range: m/z 50–500.

  • Data Analysis: Cross-reference fragmentation patterns of minor peaks against the NIST mass spectral library to identify volatile impurities.

Comparative Performance Data

To objectively evaluate these alternatives, the following table synthesizes typical validation parameters for anthraquinone quantification across both platforms[1].

Performance ParameterHPLC-DAD (Non-Volatile Focus)GC-MS (Volatile/Structural Focus)
Primary Application Bulk purity assay, thermally labile impuritiesTrace volatile impurities, structural ID
Linearity (R²) > 0.999[3]> 0.995
Precision (RSD %) Intra-day: < 2.0%[3]Intra-day: < 4.0%
Limit of Detection (LOD) ~0.178 µg/mL[3]~0.05 µg/mL (Highly sensitive in SIM mode)
Limit of Quantitation (LOQ) ~0.594 µg/mL[3]~0.15 µg/mL
Key Limitation Lacks definitive structural ID for unknownsUnsuitable for non-volatile or highly labile degradation products

Conclusion

The cross-validation of 1-hydroxy-4-(methylamino)anthraquinone purity cannot be comprehensively achieved using a single analytical technique. HPLC-DAD serves as the robust workhorse for bulk purity quantification and resolving non-volatile components, while HT-GC-MS acts as the critical orthogonal check, providing unmatched sensitivity for volatile impurities and definitive structural confirmation. By implementing these self-validating protocols in tandem, researchers can ensure absolute confidence in their analytical standards and downstream formulations.

References

  • Universitas Gadjah Mada (UGM). "Simple Method of 9,10-Anthraquinone Assay in Eleutherine americana (Aubl.) Merr. ex K. Heyne using High-Performance Liquid." Indonesian Journal of Chemistry. URL:[Link]

  • The Royal Society of Chemistry. "A HT column GC/MS method for the determination of anthraquinone and its toxic impurities in paper products." Analytical Methods, 2015. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Hydroxy-4-(methylamino)anthraquinone

Advanced Handling and Safety Protocol: 1-Hydroxy-4-(methylamino)anthraquinone Introduction For drug development professionals and analytical chemists, handling anthraquinone derivatives requires a rigorous approach to la...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and Safety Protocol: 1-Hydroxy-4-(methylamino)anthraquinone

Introduction For drug development professionals and analytical chemists, handling anthraquinone derivatives requires a rigorous approach to laboratory safety. 1-Hydroxy-4-(methylamino)anthraquinone (CAS: 6373-16-6), widely recognized in the industry as Disperse Blue 22, is a synthetic intermediate and dye with a molecular weight of 253.25 g/mol . Because of its specific physiochemical properties, standard "one-size-fits-all" lab safety protocols are insufficient. As a Senior Application Scientist, I have designed this procedural guide to provide field-proven, step-by-step methodologies that ensure operational integrity, personnel safety, and strict regulatory compliance[1].

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why the chemical behaves the way it does. Do not merely wear Personal Protective Equipment (PPE); understand the specific mechanisms it protects against.

  • Particulate Aerosolization: Supplied as a fine crystalline powder, 1-Hydroxy-4-(methylamino)anthraquinone is highly prone to electrostatic cling and aerosolization. Inhalation of these micro-particulates can lead to severe respiratory sensitization.

  • The "Trojan Horse" Effect (Solvent Interaction): In biological assays, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO). While the dry powder has limited dermal absorption, DMSO acts as a potent penetration enhancer. If a DMSO solution of this anthraquinone breaches your glove, the solvent will rapidly transport the potentially hazardous solute across the stratum corneum and directly into the bloodstream.

  • Structural Toxicity: The planar tricyclic anthraquinone backbone allows these molecules to act as DNA intercalating agents. Systemic exposure carries theoretical risks of genotoxicity, mandating strict barrier controls.

Personal Protective Equipment (PPE) Matrix

The required PPE scales with the physical state of the chemical. Below is a self-validating PPE matrix designed for immediate operational implementation.

Protection ZoneDry Powder Handling (Weighing/Transfer)Solution Handling (in DMSO/Organics)Causality / Validation Check
Hand Protection Single Nitrile Gloves (min 4 mil)Double Nitrile Gloves (min 5 mil) or Butyl RubberValidation: Inspect outer glove for blue dye stains. Change immediately if stained. DMSO degrades nitrile over time.
Eye Protection Safety Goggles (ANSI Z87.1)Chemical Splash Goggles + Face ShieldCausality: Protects against micro-particulate dust and pressurized solvent splashes.
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat + Impervious ApronCausality: Prevents organic solvents from wicking through fabric directly to the skin.
Respiratory Handled inside Fume HoodHandled inside Fume HoodValidation: Verify hood flow rate is >100 fpm before opening the primary container.

Step-by-Step Operational Workflows

Protocol A: Weighing and Transferring Dry Powder

Objective: Prevent aerosolization and electrostatic dispersion during massing.

  • Preparation: Purge the analytical balance area inside the fume hood. Ensure the sash is lowered to the designated safe operating height.

  • Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the weigh boat and the sealed chemical bottle. Rationale: Anthraquinone powders carry static charges that cause them to "jump" when a metal spatula approaches, leading to surface contamination.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Slowly transfer the required mass into the anti-static weigh boat.

  • Sealing: Transfer the powder from the weigh boat into a pre-tared amber glass vial (to protect against potential light sensitivity). Cap the vial immediately while still inside the hood.

Protocol B: Solubilization in DMSO

Objective: Safely generate stock solutions without dermal exposure.

  • Solvent Addition: Using a calibrated micropipette, add the required volume of anhydrous DMSO directly to the capped vial containing the powder.

  • Dissolution: Vortex the vial for 30 seconds. If dissolution is incomplete, sonicate the sealed vial in a water bath for 5 minutes at room temperature. Critical: Do not heat the solution aggressively, as this exponentially increases vapor pressure and the risk of inhalation upon opening.

  • Verification: Visually inspect the bottom of the vial for undissolved blue particulates. Once the solution is completely clear, it is ready for serial dilution.

Spill Response and Disposal Plans

Immediate Spill Response (Solid Powder):

  • Do not sweep. Sweeping generates airborne dust.

  • Gently cover the spilled powder with damp disposable paper towels (use water or a 10% ethanol solution) to suppress dust generation.

  • Wipe the area inward from the edges to the center to prevent spreading.

  • Place all contaminated towels into a designated solid hazardous waste bag.

Immediate Spill Response (DMSO Solution):

  • Cover the liquid spill with a universal chemical absorbent pad or inert clay (e.g., vermiculite).

  • Once absorbed, use a chemical scraper to transfer the material into a sealable, solvent-compatible waste container.

  • Wash the spill surface with a laboratory detergent solution, followed by an ethanol wipe, to remove residual blue dye.

Waste Management:

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must be placed in a rigid, puncture-proof container labeled "Toxic Solid Waste - Anthraquinone Derivatives."

  • Liquid Waste: Solutions containing 1-Hydroxy-4-(methylamino)anthraquinone and organic solvents must be collected in a dedicated "Halogenated/Non-Halogenated Organic Waste" carboy. Never pour down the sink, as anthraquinone dyes exhibit chronic aquatic toxicity.

Workflow Visualization

G Start 1-Hydroxy-4-(methylamino)anthraquinone Handling Workflow PPE 1. PPE Donning (Double Nitrile, Goggles, Lab Coat) Start->PPE Ventilation 2. Engineering Controls (Fume Hood / BSC >100 fpm) PPE->Ventilation Weighing 3. Weighing & Transfer (Anti-static tools) Ventilation->Weighing Solubilization 4. Solubilization (DMSO / Organic Solvents) Weighing->Solubilization Spill Spill Event? Solubilization->Spill SpillResponse Spill Protocol (Absorbent, Solvent Wash) Spill->SpillResponse Yes Disposal 5. Waste Segregation (Solid vs. Organic Liquid) Spill->Disposal No SpillResponse->Disposal

Figure 1: Operational workflow and spill response for 1-Hydroxy-4-(methylamino)anthraquinone.

References[2] Title: 1-hydroxy-4-(methylamino)anthraquinone | 6373-16-6

Source: ChemicalBook URL: ]">https://www.chemicalbook.com Title: 1-HYDROXY-4-METHYLAMINO-ANTHRAQUINONE (DISPERSE BLUE 22 C.I. 60715) Source: Sigma-Aldrich URL: ]">https://www.sigmaaldrich.com[1] Title: 1-hydroxy-4-(methylamino)anthraquinone — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

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